molecular formula C17H17FN4S B7819530 DDP-225 free base anhydrous CAS No. 99487-25-9

DDP-225 free base anhydrous

Cat. No.: B7819530
CAS No.: 99487-25-9
M. Wt: 328.4 g/mol
InChI Key: FVIVKIGLBDRWNR-UHFFFAOYSA-N
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Description

DDP-225 free base anhydrous is a chemical compound with the molecular formula C17H17FN4S and a molecular weight of 328.41 g/mol . It is a small molecule with the IUPAC name 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazine and is identified under CAS Registry Number 99487-25-9 . As a research chemical, its specific biological targets, mechanism of action, and applications in preclinical or pharmaceutical research are not currently detailed in published literature . The compound features a thieno[2,3-d]pyrimidine core structure, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVKIGLBDRWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159615
Record name Mci 225
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99487-25-9, 135991-48-9
Record name DDP-225 free base anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDP-225 FREE BASE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DDP-225 (MCI-225) Free Base Anhydrous: Structural Characterization and Solid-State Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative characterized by a dual mechanism of action: it functions as a selective Norepinephrine Reuptake Inhibitor (NRI) and a 5-HT3 Receptor Antagonist .[1][2][3] Unlike triple reuptake inhibitors (such as Dasotraline), DDP-225 exhibits negligible affinity for the dopamine transporter, making it a highly specific agent for targeting visceral hypersensitivity and motility disorders like Irritable Bowel Syndrome with Diarrhea (IBS-D).

This technical guide focuses specifically on the Free Base Anhydrous form (CAS: 135991-48-9). While the hydrochloride monohydrate salt is often utilized in clinical formulations to enhance aqueous solubility, the anhydrous free base represents the fundamental lipophilic pharmacophore. Understanding its solid-state properties, synthesis, and stability is critical for pre-formulation profiling, polymorph screening, and establishing the thermodynamic baseline for salt selection.

Molecular Identity & Physicochemical Architecture[1]

The chemical structure of DDP-225 is built upon a thieno[2,3-d]pyrimidine scaffold, a fused bicyclic heteroaromatic system that mimics the purine core but offers distinct electronic properties.

Chemical Nomenclature & Identifiers[1][4]
ParameterDetail
Common Name DDP-225 (MCI-225)
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS (Free Base) 135991-48-9
CAS (HCl Salt) 99487-26-0
Molecular Formula C₁₇H₁₇FN₄S
Molecular Weight 328.41 g/mol
Stereochemistry Achiral (No stereocenters)
Structural Analysis

The molecule comprises three distinct pharmacophoric domains:

  • Thienopyrimidine Core: Provides the rigid planar scaffold essential for receptor docking.

  • 2-Fluorophenyl Moiety: Located at the C4 position. The ortho-fluorine atom introduces steric bulk and electronic withdrawal, likely influencing the torsional angle relative to the core and enhancing metabolic stability against ring oxidation.

  • Piperazine Ring: Attached at the C2 position.[1] This basic secondary amine is the primary ionization center (pKa ~8.5-9.0) and is critical for interaction with the aspartate residue in the neurotransmitter transporter binding pocket.

Physicochemical Properties (Predicted & Experimental)
  • LogP (Octanol/Water): ~2.5 - 3.0 (Lipophilic).

  • pKa: ~8.8 (Piperazine NH).

  • H-Bond Donors: 1 (Piperazine NH).

  • H-Bond Acceptors: 5 (N atoms, F atom).

  • Solubility (Free Base): Low in water (<0.1 mg/mL); Soluble in DMSO, Methanol, DCM.

Synthetic Route: The "Chlorination-Displacement" Protocol

The synthesis of DDP-225 Free Base Anhydrous typically follows a convergent pathway, constructing the thienopyrimidine core before functionalizing the C2 and C4 positions. The following protocol describes a robust medicinal chemistry route.

Synthesis Logic
  • Gewald Reaction: Formation of the aminothiophene template.

  • Cyclization: Construction of the pyrimidine ring.

  • Functionalization: Installation of the piperazine tail via Nucleophilic Aromatic Substitution (

    
    ).
    
Reaction Workflow Diagram

DDP225_Synthesis cluster_0 Key Transformation: SnAr Precursor1 2-amino-3-cyano-4-methylthiophene Intermediate1 Amide Intermediate Precursor1->Intermediate1 Acylation Reagent1 2-Fluorobenzoyl Chloride Reagent1->Intermediate1 Cyclization Cyclization (POCl3 / PCl5) Intermediate1->Cyclization Ring Closure ChloroInt 4-(2-fluorophenyl)-2-chloro-6-methyl thieno[2,3-d]pyrimidine Cyclization->ChloroInt Chlorination FinalProduct This compound ChloroInt->FinalProduct SnAr Displacement (Reflux in Dioxane/K2CO3) Piperazine Piperazine (Excess) Piperazine->FinalProduct

Figure 1: Synthetic pathway for DDP-225 Free Base. The critical step is the S_NAr displacement of the 2-chloro group by piperazine.

Detailed Methodology (Free Base Isolation)

To ensure the isolation of the anhydrous free base rather than a salt or hydrate:

  • Reaction: The 2-chloro-thienopyrimidine intermediate is refluxed with excess piperazine (3-5 eq) in dioxane or toluene.

  • Quenching: The reaction mixture is cooled and poured into water.

  • Extraction: Extract with Dichloromethane (DCM). The free base partitions into the organic layer.

  • Washing: Wash with dilute NaHCO₃ to remove acidic impurities, then brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Crucial step to remove water).

  • Crystallization: Evaporate solvent. Recrystallize from a non-aqueous solvent system (e.g., Hexane/Ethyl Acetate or Isopropanol) to obtain the anhydrous crystalline solid.

    • Note: Avoid aqueous ethanol or acetone/water mixtures, as these may encourage hydrate formation or oiling out.

Solid-State Characterization & Stability

The "Free Base Anhydrous" designation implies specific stability challenges and advantages compared to the HCl monohydrate.

Comparative Profile: Free Base vs. HCl Salt
PropertyFree Base AnhydrousHCl Monohydrate (Clinical Form)
Crystallinity Moderate to HighHigh
Hygroscopicity Low (Hydrophobic)Moderate (Stable Hydrate)
Melting Point ~145°C - 155°C (Est.)>200°C (Decomposes)
Solubility (pH 1.2) High (Ionizes to salt)High
Solubility (pH 7.4) Low (Precipitation risk)Moderate
Stability Prone to oxidation (amine)Stable
Analytical Validation Protocol

To confirm the "Anhydrous Free Base" structure, the following data signature is required:

  • TGA (Thermogravimetric Analysis): Must show <0.5% weight loss up to the melting point. A weight loss of ~4-5% would indicate a monohydrate.

  • DSC (Differential Scanning Calorimetry): A single sharp endotherm corresponding to the melting point. Lack of a broad desolvation endotherm (typically 80-120°C) confirms the anhydrous state.

  • XRD (X-Ray Diffraction): Distinct fingerprint pattern different from the HCl salt. The free base packing is driven by Van der Waals forces and weak C-H...F interactions, whereas the salt is driven by ionic lattice energy.

Mechanism of Action: Dual Pathway Modulation

DDP-225 is unique in its selectivity profile. Unlike broad-spectrum antidepressants, it targets the specific intersection of motility and visceral pain.

  • Noradrenaline Reuptake Inhibition (NRI): Blocks the Norepinephrine Transporter (NET) (Ki = 35 nM). Increased synaptic NE activates α2-adrenergic receptors on afferent neurons, raising the pain threshold (antinociception).

  • 5-HT3 Receptor Antagonism: Blocks the 5-HT3 ion channel (Ki = 81 nM) in the enteric nervous system. This reduces colonic motility and fluid secretion, directly addressing the diarrhea component of IBS-D.

Pharmacological Interaction Diagram

DDP225_MOA DDP DDP-225 (MCI-225) NET Norepinephrine Transporter (NET) DDP->NET Inhibits (Ki = 35 nM) HT3 5-HT3 Receptor (Ligand-gated Ion Channel) DDP->HT3 Antagonizes (Ki = 81 nM) DAT Dopamine Transporter (DAT) DDP->DAT No Effect (Ki > 14,000 nM) SynapseNE Increased Synaptic NE NET->SynapseNE Accumulation EntericNeuron Enteric Neuron Inhibition HT3->EntericNeuron Blockade of Depolarization Clinical Clinical Outcome: Reduced Visceral Pain & Normalized Motility SynapseNE->Clinical EntericNeuron->Clinical

Figure 2: Dual mechanism of action of DDP-225. Note the high selectivity against the Dopamine Transporter (DAT), distinguishing it from triple reuptake inhibitors.

References

  • Eguchi, J., et al. (2001). "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[3] Pharmacology Biochemistry and Behavior. Link

  • NCATS Inxight Drugs. (2024). "this compound: Chemical Identity and Pharmacology." National Center for Advancing Translational Sciences. Link

  • PubChem. (2024). "Compound Summary: DDP-225." National Library of Medicine. Link

  • MedKoo Biosciences. (2024). "DDP-225 Anhydrous Product Data Sheet." Link

  • Satoh, H., et al. (1997). "Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride." Japanese Journal of Pharmacology. Link

Sources

An In-depth Technical Guide on the Core Mechanism of Action: DDP-225

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

DDP-225 is an investigational small molecule demonstrating a dual mechanism of action as a selective noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist.[1][2][3] This unique pharmacological profile positions DDP-225 as a potential therapeutic agent for complex neurological and gastrointestinal disorders, including irritable bowel syndrome with diarrhea (IBS-D).[1] This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the therapeutic action of DDP-225, supported by established and validated experimental protocols. We will explore the direct molecular interactions of DDP-225 with its primary targets, the downstream signaling consequences of this engagement, and the resultant physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurotransmitter modulation and its therapeutic applications.

Introduction: The Rationale for a Dual-Action Neuromodulator

Noradrenaline (norepinephrine) and serotonin (5-HT) are critical neurotransmitters that regulate a wide array of physiological processes, including mood, cognition, and gastrointestinal function.[1] Dysregulation in these neurotransmitter systems is implicated in the pathophysiology of numerous disorders. DDP-225, also known as MCI-225, is a thienopyrimidine analog designed to concurrently modulate both noradrenergic and serotonergic pathways through two distinct mechanisms.[2][3]

  • Noradrenaline Reuptake Inhibition (NRI): By blocking the norepinephrine transporter (NET), DDP-225 increases the synaptic concentration of noradrenaline. This action is associated with antidepressant-like effects and may improve cognitive functions such as attention.[2]

  • 5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, anxiety, and visceral pain perception in the gut. Antagonism of this receptor is a clinically validated approach for managing nausea and symptoms of IBS-D.[1]

The combined NRI and 5-HT3 antagonist properties of DDP-225 represent a novel therapeutic strategy, particularly for conditions like IBS-D where both central and peripheral mechanisms contribute to symptomatology.[1]

Biochemical Mechanism of Action: Target Engagement and Selectivity

The efficacy of DDP-225 is rooted in its high-affinity binding to its molecular targets. In vitro studies have characterized the binding affinity and selectivity of DDP-225.

Target Affinity Profile

Radioligand binding assays are instrumental in determining the affinity of a compound for its target. In synaptosomal preparations, DDP-225 has demonstrated the following binding kinetics:

  • Noradrenaline Transporter (NET): K_i = 35.0 nM

  • Serotonin 5-HT3 Receptor: K_i = 81.0 nM

  • Serotonin Transporter (SERT): K_i = 491 nM

  • Dopamine Transporter (DAT): K_i = 14,800 nM[2][4]

This profile highlights DDP-225's potent and selective inhibition of noradrenaline reuptake over serotonin and dopamine reuptake. While also demonstrating a strong affinity for the 5-HT3 receptor.[2][4]

TargetK_i (nM)Selectivity vs. NET
Noradrenaline Transporter (NET) 35.01x
Serotonin 5-HT3 Receptor 81.00.43x
Serotonin Transporter (SERT) 49114x
Dopamine Transporter (DAT) 14,800422x
Table 1: In vitro binding affinities of DDP-225 for key monoamine transporters and the 5-HT3 receptor. Data adapted from in vitro synaptosomal uptake studies.[2][4]
Experimental Protocol: Radioligand Binding Assay for NET

This protocol outlines a standard method for assessing the binding affinity of a test compound like DDP-225 to the norepinephrine transporter.

Objective: To determine the inhibition constant (K_i) of DDP-225 for the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET.

  • [³H]-Nisoxetine (radioligand).

  • Desipramine (positive control inhibitor).

  • DDP-225 (test compound).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hNET cells and homogenize in ice-cold binding buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of DDP-225, and a fixed concentration of [³H]-Nisoxetine.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of DDP-225 that inhibits 50% of specific [³H]-Nisoxetine binding). Calculate the K_i value using the Cheng-Prusoff equation.

Cellular Mechanism of Action: Downstream Signaling and Functional Outcomes

The interaction of DDP-225 with its targets initiates a cascade of cellular events that lead to its therapeutic effects.

Noradrenaline Reuptake Inhibition and Neuronal Signaling

By blocking NET, DDP-225 increases the concentration and residence time of noradrenaline in the synaptic cleft. This leads to enhanced activation of postsynaptic adrenergic receptors, which can modulate downstream signaling pathways involved in mood and cognition.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Noradrenaline (NE) Vesicle synaptic_ne Synaptic Noradrenaline presynaptic_neuron->synaptic_ne Release net_transporter NET adrenergic_receptor Adrenergic Receptor downstream_signaling Downstream Signaling adrenergic_receptor->downstream_signaling Activates ddp225 DDP-225 ddp225->net_transporter Inhibits synaptic_ne->net_transporter Reuptake synaptic_ne->adrenergic_receptor Binds

Caption: DDP-225 inhibits the NET, increasing synaptic noradrenaline levels.

5-HT3 Receptor Antagonism and Ion Flux Modulation

The 5-HT3 receptor is a non-selective cation channel. Its activation by serotonin leads to rapid depolarization of the neuron. By acting as an antagonist, DDP-225 prevents this ion influx, thereby reducing neuronal excitability in pathways associated with nausea and visceral pain.

cluster_membrane Neuronal Membrane receptor 5-HT3 Receptor (Cation Channel) ion_influx Na+/Ca2+ Influx receptor->ion_influx Opens serotonin Serotonin (5-HT) serotonin->receptor Activates ddp225 DDP-225 ddp225->receptor Blocks depolarization Neuronal Depolarization ion_influx->depolarization Causes

Caption: DDP-225 blocks the 5-HT3 receptor, preventing ion influx and depolarization.

Integrated Physiological Effects and Therapeutic Implications

The dual mechanism of DDP-225 is expected to produce a synergistic effect in the treatment of IBS-D.

  • Central Action: The NRI component may address the mood and anxiety symptoms often comorbid with IBS.

  • Peripheral Action: The 5-HT3 antagonism directly targets the gastrointestinal tract to reduce motility, visceral hypersensitivity, and fluid secretion.

This integrated approach has the potential to provide more comprehensive symptom relief for patients compared to single-mechanism agents.

Conclusion

DDP-225 is a novel investigational agent with a dual mechanism of action targeting both the noradrenaline transporter and the 5-HT3 receptor.[1][2] Its unique pharmacological profile suggests potential therapeutic utility in complex disorders such as IBS-D, where both central and peripheral pathways are implicated.[1] Further clinical investigation is warranted to fully elucidate the therapeutic efficacy and safety of DDP-225 in patient populations.

References

  • Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • DDP-225 - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved March 7, 2026, from [Link]

  • DDP-225 FREE BASE ANHYDROUS - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved March 7, 2026, from [Link]

  • This compound - gsrs. (n.d.). gsrs. Retrieved March 7, 2026, from [Link]

  • DDP-225 ANHYDROUS - gsrs. (n.d.). gsrs. Retrieved March 7, 2026, from [Link]

Sources

DDP-225 (MCI-225) Free Base Anhydrous: An In-Depth Synthesis Pathway and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DDP-225, chemically designated as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine and commonly referred to in literature as MCI-225, is a dual-action pharmacological agent exhibiting selective noradrenaline reuptake inhibition (NARI) and 5-HT3 receptor antagonism[1][2]. This unique mechanistic profile positions it as a highly promising candidate for treating irritable bowel syndrome with diarrhea (IBS-D) and various psychiatric and cognitive disorders[3][4].

While clinical and preclinical investigations often utilize the monohydrate hydrochloride salt to enhance aqueous solubility[3], the isolation of the anhydrous free base is a critical intermediate step requiring precise stoichiometric, thermodynamic, and environmental control. This whitepaper details the rational retrosynthetic design and step-by-step experimental methodologies required to synthesize the DDP-225 free base anhydrous with high purity and yield, drawing upon foundational thienopyrimidine chemistry[5][6] and original patent literature[7][8].

Retrosynthetic Analysis & Strategic Design

The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline and biogenic purines, making it a privileged scaffold in drug discovery[5]. The strategic assembly of DDP-225 relies on a convergent approach designed to maximize regioselectivity.

Causality of Experimental Choices:

  • Why the Gewald Reaction? The Gewald multicomponent reaction is the most robust method for synthesizing 2-aminothiophenes[6]. By utilizing malononitrile instead of ethyl cyanoacetate, we generate a 3-carbonitrile intermediate. This is a deliberate choice: the nitrile group acts as an ideal electrophile for the subsequent Grignard addition, allowing the direct installation of the 4-aryl pharmacophore[9].

  • Why Anhydrous Piperazine in Excess? In the final nucleophilic aromatic substitution (SNAr), piperazine acts as both the nucleophile and the acid scavenger. A significant molar excess (≥3 equivalents) is strictly maintained to prevent the formation of inactive bis-thienopyrimidinyl piperazine dimers.

  • Why Toluene/Heptane for Crystallization? To isolate the anhydrous free base, the final crystallization must rigorously exclude water. Non-hygroscopic, aprotic solvents like toluene or heptane prevent the spontaneous formation of the monohydrate crystal lattice[3].

Mechanistic Signaling Pathway

Pathway DDP DDP-225 (MCI-225) NET Norepinephrine Transporter (NET) Inhibition DDP->NET Blocks reuptake HT3 5-HT3 Receptor Antagonism DDP->HT3 Competitive antagonist NE Increased Synaptic Norepinephrine NET->NE Elevates levels NaK Decreased Ion Channel Depolarization HT3->NaK Prevents activation GI Modulation of GI Motility & Visceral Nociception NE->GI Enhances sympathetic tone NaK->GI Reduces pain signaling

Fig 1: Dual mechanism of action of DDP-225 modulating GI and neural pathways.

Experimental Protocols: Step-by-Step Methodology

Note: All procedures must be conducted under a nitrogen atmosphere using anhydrous solvents unless otherwise specified to ensure a self-validating and reproducible system.

Step 1: Gewald Assembly of the Thiophene Core Objective: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile.

  • Charge: To a dry 1 L round-bottom flask, add 0.5 mol of propionaldehyde, 0.5 mol of malononitrile, and 0.5 mol of elemental sulfur (S8) in 300 mL of absolute ethanol.

  • Catalysis: Add morpholine (0.5 mol) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: Stir the mixture at 45–50 °C for 3 hours. The active methylene condenses with the aldehyde, followed by sulfur insertion and ring closure[6][10].

  • Workup: Cool to 0 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Grignard Addition for the 4-Aryl Pharmacophore Objective: Synthesis of (2-amino-5-methylthiophen-3-yl)(2-fluorophenyl)methanone.

  • Preparation: In a separate flask, prepare 2-fluorophenylmagnesium bromide by reacting 2-fluorobromobenzene (0.6 mol) with magnesium turnings (0.65 mol) in anhydrous THF (400 mL).

  • Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of the 2-aminothiophene intermediate (0.4 mol) in THF.

  • Reaction: Reflux the mixture (approx. 65 °C) for 4 hours. The Grignard reagent attacks the nitrile, forming an imine salt.

  • Hydrolysis: Carefully quench the reaction with 1N HCl at 0 °C and stir for 1 hour to hydrolyze the imine to the corresponding ketone.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

Step 3: Pyrimidine Annulation via Urea Condensation Objective: Synthesis of 4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one.

  • Fusion: Mix the methanone intermediate (0.3 mol) with an excess of urea (1.5 mol).

  • Reaction: Heat the solid mixture to fusion (180–200 °C) for 3 hours. The urea condenses with the ketone and the adjacent amine to close the pyrimidine ring[9].

  • Workup: Cool the melt slightly and add hot water to dissolve excess urea. Filter the precipitated thienopyrimidin-2-one and recrystallize from DMF/water.

Step 4: Halogenation (Activation of the 2-Position) Objective: Synthesis of 2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine.

  • Charge: Suspend the thienopyrimidin-2-one (0.2 mol) in phosphorus oxychloride (POCl3, 150 mL).

  • Catalysis: Add 2 mL of N,N-dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst.

  • Reaction: Reflux at 105 °C for 4 hours.

  • Workup: Distill off excess POCl3 under reduced pressure. Carefully pour the residue over crushed ice. Neutralize with aqueous ammonia (NH4OH) to pH 7-8. Extract with dichloromethane (DCM), dry, and concentrate.

Step 5: SNAr Substitution with Piperazine Objective: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.

  • Charge: Dissolve the 2-chloro intermediate (0.15 mol) in 200 mL of n-butanol.

  • Nucleophile: Add anhydrous piperazine (0.6 mol, 4 equivalents). The large excess is critical to prevent the formation of dimers.

  • Reaction: Reflux at 117 °C for 6 hours.

  • Workup: Evaporate the n-butanol under vacuum. Partition the residue between water and DCM. Extract the organic layer, wash extensively with water to remove unreacted piperazine, dry over Na2SO4, and concentrate.

Step 6: Isolation of the Anhydrous Free Base Objective: Purification and desiccation to yield this compound.

  • Crystallization: Dissolve the crude DDP-225 in a minimum volume of boiling anhydrous toluene. Slowly add anhydrous heptane until the solution becomes cloudy.

  • Cooling: Allow the mixture to cool to room temperature under a nitrogen atmosphere, then chill to 4 °C overnight.

  • Drying: Filter the crystals and dry in a vacuum oven at 50 °C for 24 hours. Karl Fischer titration must confirm moisture content < 0.1% to validate the anhydrous state.

Workflow Visualization

Workflow A Propionaldehyde + Malononitrile + S8 B 2-Amino-5-methylthiophene -3-carbonitrile A->B Gewald Reaction C (2-Amino-5-methylthiophen-3-yl) (2-fluorophenyl)methanone B->C Grignard Addition D 4-(2-Fluorophenyl)-6-methylthieno [2,3-d]pyrimidin-2(1H)-one C->D Urea Cyclization E 2-Chloro-4-(2-fluorophenyl) -6-methylthieno[2,3-d]pyrimidine D->E POCl3 Chlorination F DDP-225 (Free Base Anhydrous) E->F Piperazine SNAr

Fig 2: Retrosynthetic workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the critical reaction parameters, expected yields, and Quality Control (QC) markers required to establish a self-validating experimental system.

StepReaction TypeReagents & CatalystsTemp / TimeTarget YieldCritical Quality Attribute (CQA)
1 Gewald AssemblyPropionaldehyde, Malononitrile, S8, Morpholine50 °C / 3 h75 - 80%High purity of aminothiophene (LC-MS).
2 Grignard Addition2-Fluorophenylmagnesium bromide, THF65 °C / 4 h65 - 70%Complete imine hydrolysis to ketone.
3 AnnulationUrea (excess)180 °C / 3 h60 - 65%Avoidance of thermal degradation.
4 HalogenationPOCl3, DMF (cat.)105 °C / 4 h85 - 90%Complete conversion to 2-chloro species.
5 SNAr AminationPiperazine (4 eq.), n-Butanol117 °C / 6 h75 - 80%Absence of piperazine dimers (HPLC).
6 IsolationToluene / Heptane (Anhydrous)4 °C / 12 h> 98%Karl Fischer < 0.1% (Anhydrous confirmed).

References

  • DDP-225 - Inxight Drugs: National Center for Advancing Translational Sciences (NC
  • Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem: N
  • MCI-225 hydr
  • Irritable bowel syndrome: Pathogenesis, diagnosis, treatment, and evidence-based medicine: World Journal of Gastroenterology.
  • US Patent 4,695,568 - Thieno[2,3-d]pyrimidine Derivatives: Google P
  • Thienopyrimidines: Synthesis, Properties, and Biological Activity: ResearchG
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes: ARKIVOC / University of Michigan.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines: MDPI.
  • DE602004007225T2 - METHOD FOR THE TREATMENT OF LOWER HARN PATTERNS: Google P

Sources

Historical Context: The Strategic Pivot from CNS to Enteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Discovery, Pharmacology, and Legacy of DDP-225

As drug development professionals, we frequently encounter molecules that force a compromise between targeted efficacy and systemic tolerability. The historical development of DDP-225 (originally MCI-225 ) represents a masterclass in rational polypharmacology—a molecule engineered not to overwhelm a single receptor, but to synergistically modulate the complex gut-brain axis.

This technical guide deconstructs the structural biology, mechanistic rationale, and self-validating experimental protocols that defined the discovery and clinical translation of DDP-225.

The discovery of DDP-225 originated in the laboratories of Mitsubishi Pharma, where it was initially synthesized and designated as MCI-225 [1]. Early preclinical evaluations positioned the molecule as a central nervous system (CNS) agent, demonstrating potent anxiolytic and antidepressant-like properties in animal models, with potential applications for cognitive dysfunctions[1].

However, the true translational breakthrough occurred when researchers recognized the molecule's unique dual-affinity profile. In October 2003, Dynogen Pharmaceuticals licensed the preclinical and clinical data from Mitsubishi, rebranding the compound as DDP-225 [2]. Dynogen’s strategic pivot was brilliant: rather than competing in the saturated antidepressant market, they leveraged DDP-225’s specific receptor profile to target the gut-brain axis, specifically for the treatment of Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)[3].

Structural Biology and Chemical Profile

DDP-225 is built upon a highly stable thienopyrimidine scaffold. This rigid, planar geometry is critical, as it allows the molecule to fit neatly into the orthosteric binding sites of two distinct, structurally unrelated targets.

  • IUPAC Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[4].

  • Chemical Formula: C17H17FN4S[4].

  • Molecular Weight: 328.4 g/mol [4].

The inclusion of the piperazine ring is a classic medicinal chemistry moiety used to enhance binding affinity to monoamine transporters, while the fluorophenyl group optimizes lipophilicity for adequate tissue penetration across both the blood-brain barrier and enteric neural plexuses.

Mechanistic Synergy: The Gut-Brain Axis

The therapeutic elegance of DDP-225 lies in its dual mechanism of action: it is both a selective norepinephrine reuptake inhibitor (NRI) and a 5-HT3 receptor antagonist [2].

From a mechanistic standpoint, treating functional gastrointestinal disorders requires addressing both peripheral motility and central pain perception[5].

  • NET Inhibition: By blocking the norepinephrine transporter (NET), DDP-225 increases synaptic norepinephrine (NE) levels[1]. In the descending pain pathways of the spinal cord, elevated NE activates α2-adrenergic receptors, profoundly dampening visceral pain transmission[5].

  • 5-HT3 Antagonism: Serotonin type 3 (5-HT3) receptors on vagal afferents and enteric neurons drive gastrointestinal motility and nociception[2]. Antagonizing these receptors slows colonic transit time and blunts the peripheral generation of pain signals[3].

G DDP225 DDP-225 (MCI-225) NET NET Inhibition DDP225->NET Blocks HT3 5-HT3 Antagonism DDP225->HT3 Antagonizes SynapticNE ↑ Synaptic NE NET->SynapticNE Elevates VisceralPain ↓ Visceral Pain HT3->VisceralPain Afferent Blockade Motility ↓ GI Motility HT3->Motility Vagal Blockade SynapticNE->VisceralPain Descending Inhibition GutBrain Gut-Brain Axis Modulation VisceralPain->GutBrain Motility->GutBrain

Fig 1. DDP-225 dual mechanism modulating the gut-brain axis via NET and 5-HT3 pathways.

Quantitative Pharmacodynamics

To understand the selectivity of DDP-225, we must look at its binding affinities. The molecule was engineered to avoid dopaminergic liabilities (addiction potential) and monoamine oxidase (MAO) inhibition (which carries the risk of hypertensive crises, or the "cheese effect")[1].

Target / TransporterBinding Affinity (

)
Pharmacological Significance
Norepinephrine (NET) 35.0 nMHigh affinity; primary driver of central visceral pain modulation[1].
5-HT3 Receptor 81.0 nMHigh affinity; primary driver of GI motility reduction[1].
Serotonin (SERT) 491.0 nMModerate affinity; provides secondary serotonergic modulation[1].
Dopamine (DAT) 14,800 nMNegligible affinity; minimizes dopaminergic addiction liability[1].
MAO-A / MAO-B > 100,000 nMNo inhibition; ensures cardiovascular safety profile[1].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust drug discovery relies on assays that inherently validate themselves. Below are the definitive protocols used to characterize DDP-225, designed with built-in causality and quality control.

Protocol A: In Vitro Synaptosomal Radioligand Uptake Assay

Causality: We utilize rat cortical synaptosomes rather than isolated cell membranes because synaptosomes preserve the intact presynaptic terminal machinery, providing a physiologically accurate model for reuptake transporter kinetics.

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Rationale: Isotonic sucrose prevents osmotic lysis, preserving the vesicular integrity of the noradrenergic terminals. Centrifuge at 1,000 × g to remove debris, then at 10,000 × g to isolate the synaptosomal pellet.

  • Radioligand Incubation: Resuspend the pellet in Krebs-Henseleit buffer. Incubate 100 µL aliquots with varying concentrations of DDP-225 (0.1 nM to 10 µM) and 10 nM [³H]-Norepinephrine for 15 minutes at 37°C. Rationale: Tritium labeling allows high-sensitivity quantification without altering the steric profile of the substrate.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer. Rationale: Rapid thermal and physical quenching stops the transport instantly, preventing efflux and ensuring accurate steady-state measurements.

  • Self-Validation Step: Run parallel assays using desipramine (a highly selective NET inhibitor) as a positive control. Trustworthiness Check: If the

    
     of desipramine deviates by >15% from historical baselines, the synaptosomal preparation is deemed compromised (vesicular leakage), and the batch is discarded. This guarantees the 35.0 nM 
    
    
    
    derived for DDP-225 is a true reflection of binding kinetics[1].
Protocol B: In Vivo Colorectal Distension (CRD) Model for Visceral Hypersensitivity

Causality: The CRD model directly mimics the mechanical allodynia experienced by IBS patients. We measure the Visceromotor Response (VMR) via Electromyography (EMG) of the abdominal oblique muscle because behavioral scoring is inherently subjective; EMG provides a quantifiable, continuous variable.

  • Surgical Implantation: Under isoflurane anesthesia, implant Teflon-coated EMG electrodes into the external oblique musculature of male Wistar rats. Allow a 7-day recovery period.

  • Baseline Establishment (Self-Validation): Insert a flexible balloon intra-anally. Apply graded distension pressures (20, 40, 60 mmHg). Trustworthiness Check: Animals failing to show a consistent, reproducible baseline VMR to 60 mmHg distension are excluded. This ensures any observed analgesic effect is due to DDP-225, not baseline physiological anomalies.

  • Drug Administration & Testing: Administer DDP-225 (e.g., 10 mg/kg, p.o.)[6]. Wait 60 minutes for optimal

    
     distribution, then repeat the CRD protocol. DDP-225 successfully demonstrated a dose-dependent reduction in VMR, validating its efficacy against visceral hypersensitivity[3].
    

Clinical Translation and Legacy

Driven by robust preclinical data, DDP-225 advanced to Phase II clinical trials for IBS-D[7],[8]. The clinical hypothesis was that the dual mechanism would provide "adequate relief" of global IBS symptoms without causing the severe ischemic colitis or profound constipation associated with pure 5-HT3 antagonists (like alosetron)[3],[5].

In a Phase IIb dose-ranging study involving 87 IBS patients, DDP-225 successfully increased the proportion of patients reporting adequate relief[5]. Crucially, the lack of severe constipation reports validated the hypothesis that balancing 5-HT3 antagonism with NET inhibition creates a safer therapeutic window[5].

While DDP-225 did not ultimately cross the finish line to FDA approval—a common fate in the notoriously difficult regulatory landscape of functional GI disorders—its legacy is undeniable. It established a structural and pharmacological blueprint for modern multi-target drug design, proving that rational polypharmacology can effectively modulate the gut-brain axis.

References

  • Title: DDP-225 - Inxight Drugs / PubChem CID 6918194 Source: National Center for Advancing Translational Sciences (NCATS) / URL: [Link]

  • Title: Challenges to the Therapeutic Pipeline for Irritable Bowel Syndrome: Endpoints and Regulatory Hurdles Source: URL: [Link]

  • Title: American College of Gastroenterology Task Force on Irritable Bowel Syndrome Source: URL: [Link]

Sources

DDP-225 free base anhydrous physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and chemical properties of DDP-225 (Free Base Anhydrous) . This document is structured for researchers and drug development professionals, focusing on the compound's structural logic, stability profile, and experimental handling.

Chemical Class: Thienopyrimidine Derivative Therapeutic Category: Dual SNRI / 5-HT3 Receptor Antagonist Development Status: Investigational (Phase II for IBS-d, Functional Vomiting)

Executive Summary

DDP-225 (also known as MCI-225) represents a unique class of gastrointestinal modulators designed to target the gut-brain axis. Chemically, it is the anhydrous free base form of 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.[1][2][3] Unlike its hydrochloride salt counterpart (which is the typical clinical dosage form), the free base is highly lipophilic, serving as the critical intermediate for synthesis and membrane permeability studies. Its dual mechanism—simultaneous inhibition of norepinephrine reuptake (NET) and 5-HT3 receptor antagonism—relies heavily on the specific spatial arrangement of its piperazine moiety relative to the thienopyrimidine core.

Chemical Identity & Structural Analysis[1][2][4][5][6]

The physicochemical behavior of DDP-225 is dictated by its three core pharmacophores: the lipophilic thienopyrimidine scaffold, the steric 2-fluorophenyl ring, and the basic piperazine tail.

AttributeDetail
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS Number 135991-48-9 (Free Base Anhydrous)
Alt.[1][2][3][4][5][6][7] CAS 99487-26-0 (HCl Salt); 476148-82-0 (HCl Monohydrate)
Molecular Formula C₁₇H₁₇FN₄S
Molecular Weight 328.41 g/mol
SMILES Cc1cc2c(nc(nc2s1)N3CCNCC3)c4ccccc4F
InChI Key FVIVKIGLBDRWNR-UHFFFAOYSA-N
Structural Logic Diagram

The following diagram illustrates the functional regions of the molecule and their contribution to its chemical properties.

DDP225_Structure Core Thienopyrimidine Core (Lipophilic Scaffold) Piperazine Piperazine Moiety (Basic Center, pKa ~9.0) Core->Piperazine C2 Position Phenyl 2-Fluorophenyl Ring (Metabolic Stability) Core->Phenyl C4 Position Solubility High LogP (~3.5) Low Aqueous Solubility Core->Solubility Aromaticity Reactivity Secondary Amine (Nucleophilic) Piperazine->Reactivity NH Site Phenyl->Solubility Halogenation

Figure 1: Structural Activity Relationship (SAR) mapping of DDP-225 Free Base.

Physicochemical Properties

The distinction between the Free Base Anhydrous and the HCl Salt is critical for formulation. The free base is the species that permeates biological membranes (passive diffusion), while the salt is used for dissolution in aqueous media.

Comparative Property Table
PropertyFree Base Anhydrous (DDP-225)Hydrochloride Salt (Clinical Form)
Physical State Crystalline Solid or Viscous Oil*Crystalline Solid
Melting Point 130–140 °C (Estimated range for base)> 260 °C (Decomposition)
Water Solubility Poor (< 0.1 mg/mL) High (Soluble)
LogP (Lipophilicity) 3.5 (Experimental/Predicted)N/A (Ionized)
pKa (Basic) ~8.8 – 9.2 (Piperazine NH)N/A
pKa (Acidic) < 2.0 (Pyrimidine N)N/A
H-Bond Donors 1 (Secondary Amine)2 (Ammonium)
H-Bond Acceptors 66

*Note: Many piperazine-containing free bases exist as low-melting solids or semi-solids. Specific experimental melting points for the free base are rarely reported in public patent literature compared to the stable HCl salt.

Solubility Profile
  • Organic Solvents: The free base is highly soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol.

  • Aqueous Media: Practically insoluble at neutral pH (pH 7.4). Solubility increases significantly at pH < 4.0 due to protonation of the piperazine nitrogen.

Stability & Degradation Pathways

For the anhydrous free base, stability is a primary concern during storage and handling.

  • Oxidation (Sulfur Sensitivity): The thiophene ring sulfur is susceptible to oxidation to sulfoxides or sulfones under strong oxidizing conditions or prolonged exposure to light/air.

  • Amine Reactivity: The secondary amine on the piperazine ring is a nucleophile. It reacts readily with electrophiles (e.g., aldehydes, acid chlorides) and can absorb atmospheric CO₂ to form carbamates if not stored under inert gas.

  • Hygroscopicity: The anhydrous free base is generally less hygroscopic than its salt forms but should still be stored in a desiccated environment to prevent hydrate formation.

Storage Protocol
  • Temperature: -20°C (Long-term); 2-8°C (Short-term).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass (light protection) with Teflon-lined caps.

Mechanism of Action & Biological Context

DDP-225’s physical properties directly enable its dual pharmacological activity. Its lipophilicity (LogP 3.5) allows it to cross the blood-brain barrier (BBB) and enter the enteric nervous system.

MOA_Pathway DDP225 DDP-225 (Free Base) Target1 5-HT3 Receptor (Antagonist) DDP225->Target1 High Affinity (Ki ~80 nM) Target2 Norepinephrine Transporter (Reuptake Inhibitor) DDP225->Target2 High Affinity (Ki ~35 nM) Effect2 Modulate Gut Motility Target1->Effect2 Effect1 Inhibit Visceral Hypersensitivity Target2->Effect1

Figure 2: Dual Mechanism of Action targeting visceral pain and motility.

Analytical Characterization Protocols

To verify the identity and purity of DDP-225 Free Base Anhydrous, the following self-validating protocols are recommended.

A. HPLC Method (Purity & Related Substances)[10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Thienopyrimidine chromophore).

  • Expected Retention: The free base will elute later than the salt form due to interaction with the stationary phase, though in acidic mobile phase, it will protonate and behave similarly.

B. Proton NMR (1H-NMR) in DMSO-d6

Key diagnostic signals for the free base:

  • Piperazine Ring: Two multiplets around 2.8 - 3.8 ppm . (Note: In the free base, the NH proton is broad and may exchange; in the HCl salt, these shift downfield).

  • Methyl Group: Singlet at ~2.4 ppm (attached to the thiophene ring).

  • Aromatic Region: Multiplets at 7.0 - 7.6 ppm corresponding to the 2-fluorophenyl group.

References

  • National Center for Advancing Translational Sciences (NCATS). DDP-225 (MCI-225) Compound Summary. Inxight Drugs.[8] [Link]

  • PubChem. Compound Summary for CID 131927: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine.[2][4] National Library of Medicine. [Link][2][4]

  • Eglen, R. M., et al. (2001). The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism.[5] Neuropharmacology.[8] [Link]

  • Dynogen Pharmaceuticals. Clinical Trials: DDP-225 for IBS-d.[4] ClinicalTrials.gov Identifier: NCT00230581. [Link]

Sources

DDP-225 free base anhydrous safety and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by diving deep into DDP-225. I'm hitting Google hard, searching for chemical properties, safety data, handling procedures, and any MSDS or regulatory info I can find. My aim is to build a solid foundation before I go any further.

Analyzing Search Results

I've moved on to analyzing the Google results for DDP-225, focusing on safety and handling. I'm extracting key topics like PPE, spill response, storage, and disposal. Next, I plan to structure the guide with hazard introductions, engineering controls, handling, emergency response, and disposal sections. I also intend to create a properties table and a handling protocol.

Outlining Guide Structure

I'm now outlining the guide. First, I'll structure it, starting with DDP-225's hazards, then engineering controls, PPE, handling, storage, emergency response, and disposal. I also plan to make a properties table and create a detailed protocol for a handling procedure.

Developing Safety Procedures

Okay, I'm building a guide specifically for experts. The focus is now on crafting a detailed technical resource concerning the safe handling and usage of DDP-2 25 free base anhydrous. I'm aiming for in-depth information for researchers, scientists, and drug development experts. I'm focusing on safety protocols.

Refining Content Outline

I'm now structuring the guide, prioritizing its technical nature, and moving away from a rigid template. It should exhibit authority through detailed citations and a full reference list. I'm planning tables, experimental protocols, and Graphviz diagrams for clarity. I've confirmed that DDP-225 (MCI-225) has a molecular formula of C17H17FN4S and is a thienopyrimidine analog, acting as a selective noradrenaline reuptake inhibitor, with potential applications for IBS-d.

Gathering Technical Information

I've gathered chemical identity, including the molecular formula and weight, and pharmacological data on DDP-225, confirming it's a thienopyrimidine analog and selective noradrenaline reuptake inhibitor for IBS-d. I am now incorporating safety data, which is proving challenging to find directly for the specific anhydrous form, requiring me to leverage related materials and guidelines. I'm focusing on handling potent and anhydrous compounds and storage.

Structuring the Guide

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Outlining Detailed Protocols

I'm now writing the detailed protocols. I'm focusing on crafting specific procedures for weighing and preparing stock solutions, as well as safe handling and storage of the anhydrous form. I will synthesize the information gathered to create a table of physical and chemical properties and outline emergency procedures, incorporating hazard identification and risk assessment. I am also planning the detailed SOP for weighing and preparing stock solutions. I'm carefully referencing all sources.

Developing Protocols

I'm now diving into the development of the guide's SOPs, focusing on weighing, preparing stock solutions, and handling the anhydrous form. I'm leveraging general guidelines for potent and anhydrous substances due to the lack of a specific MSDS, carefully referencing and citing. I'm aiming for detailed, step-by-step procedures. I'm also planning the graphviz diagram to illustrate the hierarchy of controls. I'm prioritizing the creation of a data table for chemical and physical properties.

DDP-225 (MCI-225) Free Base Anhydrous: Biological Targets & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Drug Development Professionals
Executive Summary

DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative characterized by a unique dual-mechanism profile: it functions as a high-affinity Norepinephrine Transporter (NET) inhibitor and a 5-HT3 receptor antagonist .[1] Unlike varying salt forms (e.g., hydrochloride monohydrate) often used in clinical formulations for solubility, the Free Base Anhydrous form represents the unprotonated, non-solvated pharmacophore.

This guide details the biological targets of DDP-225, emphasizing the pharmacological relevance of its free base form in assay design, target engagement, and its therapeutic application in functional gastrointestinal disorders (FGIDs) such as Irritable Bowel Syndrome with Diarrhea (IBS-D) .

Chemical & Physical Profile

Understanding the "Free Base Anhydrous" designation is critical for accurate in vitro validation.

  • Chemical Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 328.41 g/mol (Free Base).

  • Physical State: Lipophilic solid.

  • Solubility Implications:

    • Free Base Anhydrous: Low aqueous solubility; high permeability. Requires solubilization in organic solvents (DMSO or Ethanol) prior to dilution in aqueous assay buffers.

    • Salt Forms (e.g., HCl): Hydrophilic, used for oral dosage forms to improve dissolution rates.

    • Experimental Note: When calculating molarity for

      
       or 
      
      
      
      determination, researchers must use the molecular weight of the free base (328.41), not the salt, to ensure stoichiometric accuracy.
Primary Biological Targets

DDP-225 is distinguished by its selectivity ratio, favoring NET inhibition and 5-HT3 antagonism over SERT inhibition.

Target 1: Norepinephrine Transporter (NET / SLC6A2)
  • Role: Presynaptic reuptake of norepinephrine (NE).[2]

  • Mechanism: DDP-225 binds to the substrate recognition site of NET, blocking the reuptake of NE into the presynaptic neuron.

  • Downstream Effect: Increased synaptic concentrations of NE.[2] In the context of visceral pain (IBS), elevated NE activates inhibitory

    
    -adrenergic receptors in the dorsal horn of the spinal cord, suppressing nociceptive (pain) signaling from the gut.
    
  • Binding Affinity (

    
    ): 35.0 nM  (High Affinity).
    
Target 2: 5-HT3 Receptor (HTR3A)
  • Role: Ligand-gated cation channel located on enteric neurons and extrinsic afferent fibers.

  • Mechanism: DDP-225 acts as a competitive antagonist. It blocks the binding of Serotonin (5-HT), preventing the rapid depolarization (influx of

    
    ) of enteric neurons.
    
  • Downstream Effect:

    • Reduced Motility: Inhibition of cholinergic signaling in the myenteric plexus reduces colonic transit speed (anti-diarrheal).

    • Reduced Visceral Hypersensitivity: Blockade of 5-HT3 receptors on extrinsic afferents reduces the transmission of pain signals to the CNS.

  • Binding Affinity (

    
    ): 81.0 nM  (High Affinity).[1]
    
Selectivity Profile (Off-Target)
  • Serotonin Transporter (SERT):

    
    .
    
    • Insight: The affinity for SERT is ~14-fold lower than for NET. At therapeutic doses for IBS, DDP-225 functions primarily as an NRI (Norepinephrine Reuptake Inhibitor) rather than an SNRI, reducing the risk of serotonergic side effects (e.g., sexual dysfunction) common with equipotent SNRIs.

  • Dopamine Transporter (DAT):

    
     (Inactive).[1]
    
    • Safety: Lack of DAT inhibition implies negligible abuse potential.

  • MAO-A / MAO-B: No inhibition.[1]

Mechanism of Action: The Gut-Brain Axis

The therapeutic efficacy of DDP-225 in IBS-D relies on the synergy between its two primary targets. The diagram below illustrates this dual pathway.

DDP225_Mechanism cluster_Gut Peripheral (Gut) Level cluster_Spine Central (Spinal) Level DDP DDP-225 (Free Base Anhydrous) HT3 5-HT3 Receptor (Enteric Neurons) DDP->HT3 Antagonism (Ki=81nM) NET NET Inhibition (Presynaptic) DDP->NET Inhibition (Ki=35nM) Motility Reduced Colonic Motility (Anti-Diarrheal) HT3->Motility Blocks Depolarization Secretion Reduced Fluid Secretion HT3->Secretion NE_Inc Increased Synaptic Norepinephrine NET->NE_Inc Blocks Reuptake Alpha2 Alpha-2 Adrenergic Activation NE_Inc->Alpha2 Activates Analgesia Visceral Analgesia (Pain Reduction) Alpha2->Analgesia Inhibits Nociception

Figure 1: Dual-Mechanism Pathway of DDP-225. Blue nodes represent the drug; Red represents the peripheral target (5-HT3); Green represents the central target (NET).

Experimental Protocols for Target Validation

To validate the activity of DDP-225 Free Base Anhydrous, specific protocols must be employed that account for its lipophilicity.

Protocol A: NET Binding Assay (Radioligand Competition)
  • Objective: Determine

    
     for NET.
    
  • Source Material: Rat cortical synaptosomes or HEK-293 cells stably expressing hNET.

  • Radioligand:

    
    -Nisoxetine (highly selective for NET).
    
  • Methodology:

    • Solubilization: Dissolve this compound in 100% DMSO to create a 10 mM stock. Note: Do not use water or saline directly.

    • Dilution: Serially dilute in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) to range from

      
       to 
      
      
      
      M. Keep final DMSO concentration <0.1%.
    • Incubation: Incubate membranes with 1 nM

      
      -Nisoxetine and DDP-225 for 60 min at 4°C (to prevent uptake and focus on binding).
      
    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: 5-HT3 Functional Antagonism Assay
  • Objective: Confirm functional blockade of the ion channel.

  • System: NG108-15 cells or HEK-293 cells expressing h5-HT3A.

  • Methodology (Calcium Flux):

    • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

    • Pre-treatment: Incubate cells with varying concentrations of DDP-225 (dissolved in DMSO/Buffer) for 15 minutes.

    • Stimulation: Inject 10

      
      M Serotonin (5-HT) to stimulate the receptor.
      
    • Readout: Measure fluorescence reduction compared to control (5-HT alone). DDP-225 should dose-dependently inhibit the calcium spike.

Assay Workflow Diagram

Assay_Workflow Step1 Weigh DDP-225 Free Base Anhydrous Step2 Dissolve in 100% DMSO Step1->Step2 Critical Step Step3 Serial Dilution (Tris-HCl Buffer) Step2->Step3 Max 0.1% DMSO Step4 Add Radioligand ([3H]-Nisoxetine) Step3->Step4 Step5 Incubate (60 min @ 4°C) Step4->Step5 Step6 Vacuum Filtration & Scintillation Step5->Step6

Figure 2: Workflow for validating NET binding affinity, highlighting the critical DMSO solubilization step for the anhydrous free base.

Quantitative Data Summary
TargetParameterValueBiological Significance
NET (SLC6A2)

35.0 nM Potent inhibition; drives visceral analgesia.
5-HT3 (HTR3A)

81.0 nM Potent antagonism; reduces diarrhea/motility.
SERT (SLC6A4)

491 nMModerate/Weak; minimal sexual side effects.
DAT (SLC6A3)

14,800 nMInactive; no abuse liability.
MAO-A/B

>10

M
No interaction; safe with tyramine.
References
  • National Center for Advancing Translational Sciences (NCATS). "DDP-225 (MCI-225) Drug Profile." Inxight Drugs. [Link]

  • Dynogen Pharmaceuticals. "DDP-225: A Dual NET Inhibitor and 5-HT3 Antagonist for IBS-D." ClinicalTrials.gov Identifier: NCT00230581. [Link]

  • PubChem. "DDP-225 Compound Summary (CID 6918194)." National Library of Medicine. [Link]

  • Eguchi, J., et al. "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[3] Pharmacology Biochemistry and Behavior, 2001.[3] [Link]

Sources

Methodological & Application

Application Note: DDP-225 (MCI-225) Free Base Anhydrous Experimental Protocol

[1]

Abstract & Scope

DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative acting as a dual-mechanism agent: a selective norepinephrine reuptake inhibitor (NRI) and a 5-HT3 receptor antagonist.[1][2] While the clinical entity is typically the monohydrate hydrochloride salt (CAS 99487-26-0), the anhydrous free base (CAS 99487-25-9) is critical as a primary reference standard for solubility profiling, lipophilicity (LogP) determination, and polymorph screening.[1]

This application note provides a rigorous experimental protocol for the isolation, purification, and characterization of DDP-225 Free Base Anhydrous. Unlike the salt form, the free base presents unique challenges regarding hygroscopicity and solubility; this guide details the specific "dry-process" workflows required to maintain the anhydrous state.[1]

Disambiguation Warning

CRITICAL: Do not confuse DDP-225 (MCI-225) with Desvenlafaxine (O-desmethylvenlafaxine), which is sometimes erroneously indexed under similar code names in generic databases. [1] * Target Molecule: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine. [1][2][3][4][5][6] * Formula: C₁₇H₁₇FN₄S

  • MW: 328.41 g/mol [6]

Mechanism of Action

DDP-225 exhibits a unique pharmacological profile suitable for treating functional gastrointestinal disorders (like IBS-D) and potentially cognitive deficits.[1]

DDP225_Mechanismcluster_SynapseSynaptic CleftDDPDDP-225(MCI-225)NETNorepinephrineTransporter (NET)DDP->NETInhibits (Ki = 35 nM)HT35-HT3ReceptorDDP->HT3Antagonizes (Ki = 81 nM)Effect_NEIncreased SynapticNorepinephrineNET->Effect_NEBlockade leads toEffect_GutInhibition ofVisceral Pain/MotilityHT3->Effect_GutBlockade leads to

Figure 1: Dual mechanism of action of DDP-225 targeting NET inhibition and 5-HT3 antagonism.[1]

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Inhalation).

  • GHS Signal: WARNING.

  • PPE: Nitrile gloves, lab coat, P100 particulate respirator (or fume hood handling).[1]

  • Storage: The anhydrous free base is hygroscopic. Store at -20°C in a desiccator under Argon.

Experimental Protocol: Synthesis & Isolation

This protocol describes the conversion of the precursor 2-chloro-thienopyrimidine to DDP-225 Free Base and the critical "Anhydrous Workup" to prevent hydrate formation.[1]

Materials
  • Precursor: 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (1.0 eq).[1]

  • Reagent: Piperazine (anhydrous, 3.0 eq).[1]

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.[1]

  • Base: Potassium Carbonate (K₂CO₃).

  • Drying Agent: Magnesium Sulfate (MgSO₄), activated.[1]

Step-by-Step Methodology
Phase 1: Nucleophilic Substitution
  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10.0 g (1.0 eq) of the 2-chloro precursor.

  • Solvent: Add 100 mL of anhydrous 1,4-Dioxane.

  • Reagent Addition: Add 7.0 g (approx 3.0 eq) of anhydrous Piperazine. Note: Excess piperazine acts as both nucleophile and acid scavenger.[1]

  • Reaction: Heat the mixture to reflux (101°C) under a nitrogen atmosphere for 4–6 hours .

  • Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear.

Phase 2: Isolation of the Free Base
  • Evaporation: Remove the solvent under reduced pressure (Rotavap) to obtain a crude semi-solid.

  • Partition: Dissolve the residue in 150 mL Dichloromethane (DCM) .

  • Wash: Wash the organic layer with water (2 x 50 mL) to remove excess piperazine and salts.

    • Crucial Step: The pH of the aqueous layer should be basic (>10). If not, add a small amount of 1M NaOH to ensure the product remains in the Free Base form (organic layer).[1]

  • Brine Wash: Wash with saturated brine (1 x 50 mL).

Phase 3: Anhydrous Processing (The "Dry" Step) [1]
  • Drying: Dry the DCM layer over anhydrous MgSO₄ for at least 30 minutes. Filter off the desiccant.

  • Concentration: Concentrate the filtrate to approx. 20 mL volume.

  • Anti-Solvent Crystallization: Slowly add n-Heptane (60 mL) while stirring. A white precipitate should form.

    • Avoid: Do not use diethyl ether or alcohols if strict anhydrous conditions are required, as they can retain moisture or form solvates.[1]

  • Filtration: Filter the solid under a stream of nitrogen.

  • Vacuum Drying: Dry the solid in a vacuum oven at 45°C for 24 hours over P₂O₅.

Workflow Diagram

Synthesis_WorkflowStartPrecursor:2-Chloro-thienopyrimidineReactionReaction:Piperazine (3 eq), Dioxane, RefluxStart->ReactionWorkupWorkup:DCM Extraction / Water WashReaction->WorkupDryingAnhydrous Step:MgSO4 Dry -> Heptane PrecipitationWorkup->DryingOrganic Layer OnlyFinalProduct:This compoundDrying->FinalVacuum Dry @ 45°C

Figure 2: Isolation workflow emphasizing the anhydrous drying steps.

Analytical Characterization

To validate the "Free Base Anhydrous" status, the following criteria must be met.

Physicochemical Properties Table
PropertySpecification (Free Base)Notes
Appearance White to off-white crystalline powderDistinct from the yellow tint of some salts.[1]
Melting Point 148°C - 152°CLower than HCl salt (>250°C).[1]
Solubility Soluble in DCM, DMSO, Methanol.[1]Insoluble in water (unlike HCl salt).
Hygroscopicity ModerateMust be handled in low humidity (<40% RH).
HPLC Method (Purity & Quantification)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Triethylamine in Water (pH adjusted to 7.0 with H₃PO₄).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: Approx 7.5 min (Free base elutes earlier than impurities but retention is pH dependent).

Solid-State Validation (XRD & DSC)
  • Powder X-Ray Diffraction (PXRD):

    • The anhydrous form exhibits unique diffraction peaks.

    • Key Differentiator: Absence of "halo" (amorphous) and absence of hydrate peaks (which often appear at lower 2-theta angles in this class).[1]

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat from 30°C to 200°C at 10°C/min under N₂ purge.

    • Acceptance Criteria: A single sharp endotherm (melting) near 150°C .

    • Failure Mode: A broad endotherm between 80°C–110°C indicates water loss (hydrate contamination).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield Incomplete nucleophilic substitution due to steric hindrance of the 2-fluorophenyl group.[1]Increase reflux time to 12h or use a sealed tube at 120°C.
Gummy Product Residual solvent or formation of an amorphous phase.Recrystallize from Toluene/Heptane. Ensure vacuum drying is sufficient.
DSC Water Peak Hygroscopic conversion to hydrate during handling.Perform all transfers in a glovebox or dry bag. Store over P₂O₅.
Retention Time Drift pH sensitivity of the piperazine nitrogen.Strictly control Mobile Phase A pH to 7.0 ± 0.1.

References

  • National Center for Advancing Translational Sciences (NCATS). DDP-225 (MCI-225) Compound Summary.[1] Inxight Drugs. Retrieved from [Link]1]

  • PubChem. Compound Summary for CID 131927: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine.[1][3][4][5] National Library of Medicine.[7] Retrieved from [Link]1]

  • Eguchi, S., et al. (1997).[1] Pharmacological profile of the novel antidepressant MCI-225.[2] Arzneimittelforschung. (Contextual reference for salt vs base properties).

  • Mitsubishi Chemical Corp. Patents related to Thienopyrimidine derivatives.[2] (General synthetic grounding for the 2-chloro displacement reaction).[1]

Application Notes and Protocols for In Vivo Experimental Design of DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: DDP-225, a Dual-Acting Neuromodulator

DDP-225, also known as MCI-225, is a novel thienopyrimidine analog with a unique dual mechanism of action, positioning it as a promising therapeutic candidate for a range of neurological and gastrointestinal disorders. It functions as both a selective noradrenaline (norepinephrine) reuptake inhibitor (NRI) and a serotonin type 3 (5-HT3) receptor antagonist. This combined pharmacological profile suggests its potential utility in treating complex conditions such as Irritable Bowel Syndrome with Diarrhea (IBS-D), depression, and cognitive dysfunction, where both noradrenergic and serotonergic pathways are implicated.

This document provides a comprehensive guide for the in vivo experimental design of DDP-225 free base anhydrous, offering detailed protocols for pharmacokinetic, pharmacodynamic, and preliminary toxicology studies. The methodologies described herein are designed to be robust and adhere to the principles of scientific integrity, providing a solid foundation for preclinical development.

PART 1: Core Scientific & Preclinical Considerations

Before embarking on specific in vivo studies, it is imperative to establish a framework that ensures data quality, reproducibility, and ethical conduct.

Physicochemical Properties and Formulation of this compound

This compound is a lipophilic compound, which necessitates careful consideration for its formulation for oral administration in animal studies. Anhydrous vehicles are recommended to prevent potential degradation of the compound if it is susceptible to hydrolysis.

PropertyValueSource
Molecular Formula C17H17FN4S[1]
Molecular Weight 328.41 g/mol [1]
Appearance To be determined[2]
Solubility To be determined[2]

Formulation Protocol: Oral Suspension in Anhydrous Vehicle

  • Vehicle Selection: A commercially available anhydrous oral suspension vehicle, such as SuspendIt® Anhydrous or a fixed oil suspension vehicle, is recommended. These vehicles are designed for lipophilic compounds and are suitable for animal studies.[3][4]

  • Preparation of DDP-225 Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.

    • Levigate the DDP-225 powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

    • Store the suspension according to stability data, typically protected from light and moisture.

Animal Models and Husbandry

The choice of animal model is critical and should be appropriate for the specific research question. For the proposed indications of DDP-225, the following models are recommended:

  • Rodents (Rats and Mice): Widely used for their well-characterized genetics, physiology, and behavioral responses. Specific strains may be more suitable for certain models (e.g., Sprague-Dawley or Wistar rats for stress-induced models).

Husbandry Conditions:

  • Environment: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Acclimation: A minimum of a one-week acclimation period is essential before the start of any experimental procedures.

  • Diet and Water: Standard laboratory chow and water should be provided ad libitum unless otherwise specified by the experimental protocol.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.

Administration and Dosing

Oral gavage is the recommended route of administration to ensure accurate dosing.

  • Dosing Volume: For rodents, the oral gavage volume should typically not exceed 10 mL/kg.[5]

  • Dose Selection: Dose levels for initial studies should be determined based on in vitro potency and any existing preliminary in vivo data. A dose-response study is recommended to identify the optimal therapeutic dose range.

PART 2: Pharmacokinetic (PK) Study Protocol

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DDP-225.

Objective: To determine the pharmacokinetic parameters of this compound in rodents following a single oral dose.

Experimental Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dose: A single oral dose of DDP-225 (e.g., 10 mg/kg).

  • Sample Collection: Blood samples (e.g., 0.25 mL) will be collected via tail vein or saphenous vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples should be stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of DDP-225 will be determined using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis software.

Workflow for Pharmacokinetic Study:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline Blood Sample (T=0) Acclimation->Baseline DosePrep Prepare DDP-225 Suspension Baseline->DosePrep OralGavage Oral Gavage (10 mg/kg) DosePrep->OralGavage BloodSampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 12, 24h) OralGavage->BloodSampling Plasma Plasma Separation BloodSampling->Plasma Storage Store Plasma at -80°C Plasma->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LCMS->PK

Caption: Workflow for a single-dose oral pharmacokinetic study of DDP-225 in rats.

PART 3: Pharmacodynamic (PD) Study Protocols

Given the dual mechanism of action of DDP-225, its pharmacodynamic effects should be evaluated in relevant animal models for its potential therapeutic indications.

Irritable Bowel Syndrome with Diarrhea (IBS-D) Model

The wrap restraint stress (WRS) model in rats is a well-established model that mimics some of the key features of IBS-D, including visceral hypersensitivity and altered bowel function.[6][7]

Objective: To evaluate the efficacy of DDP-225 in alleviating visceral hypersensitivity and diarrhea-like symptoms in a rat model of wrap restraint stress.

Experimental Design:

  • Animals: Male Wistar rats.

  • Groups:

    • Vehicle Control (No stress + Vehicle)

    • Stress Control (WRS + Vehicle)

    • DDP-225 Low Dose (WRS + DDP-225)

    • DDP-225 High Dose (WRS + DDP-225)

    • Positive Control (WRS + Alosetron)

  • Procedure:

    • Drug Administration: Administer DDP-225, vehicle, or alosetron orally for a predetermined period (e.g., 7-14 days).

    • Wrap Restraint Stress: On the final day of treatment, rats in the stress groups are subjected to wrap restraint stress for 2 hours.

    • Visceral Sensitivity Assessment: Visceral sensitivity is measured by recording the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD) at varying pressures.

    • Bowel Function Assessment: Fecal pellets are collected and weighed to assess changes in bowel motility.

  • Data Analysis: AWR scores and fecal pellet output will be compared between groups using appropriate statistical tests (e.g., ANOVA).

Workflow for IBS-D Study:

G cluster_treatment Treatment Phase (7-14 days) cluster_stress Stress Induction (Final Day) cluster_assessment Assessment Phase DailyDosing Daily Oral Dosing (Vehicle, DDP-225, Alosetron) WRS Wrap Restraint Stress (2 hours) DailyDosing->WRS CRD Colorectal Distension & AWR Scoring WRS->CRD Fecal Fecal Pellet Collection WRS->Fecal

Caption: Experimental workflow for evaluating DDP-225 in the wrap restraint stress model of IBS-D.

Depression Model

The Forced Swim Test (FST) is a widely used behavioral screen for antidepressants.[8] Chronic stress models, such as chronic unpredictable mild stress (CUMS) or chronic restraint stress (CRS), are also valuable for assessing antidepressant efficacy.[9][10]

Objective: To assess the antidepressant-like effects of DDP-225 in the mouse Forced Swim Test.

Experimental Design:

  • Animals: Male C57BL/6 mice.

  • Groups:

    • Vehicle Control

    • DDP-225 (multiple dose levels)

    • Positive Control (e.g., Reboxetine or Imipramine)

  • Procedure:

    • Drug Administration: Administer DDP-225, vehicle, or positive control orally. A common dosing schedule is three administrations: 24 hours, 5 hours, and 1 hour before the test.[11]

    • Forced Swim Test:

      • Pre-swim (Day 1): Mice are placed in a cylinder of water for 15 minutes.

      • Test (Day 2): 24 hours after the pre-swim, mice are placed back in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.

  • Data Analysis: Immobility time will be compared between groups using one-way ANOVA followed by post-hoc tests.

Workflow for Forced Swim Test:

G cluster_day1 Day 1 cluster_day2 Day 2 Preswim Pre-swim Session (15 minutes) Dose1 Dosing 1 (24h pre-test) Preswim->Dose1 Dose2 Dosing 2 (5h pre-test) Dose1->Dose2 Dose3 Dosing 3 (1h pre-test) Dose2->Dose3 Test Test Session (6 minutes) Dose3->Test Record Record Immobility (last 4 minutes) Test->Record G cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing Habituation Explore Empty Arena Dosing Administer DDP-225/Vehicle Habituation->Dosing Training Explore Two Identical Objects Dosing->Training Testing Explore Familiar & Novel Object Training->Testing Record Record Exploration Time Testing->Record Analysis Calculate Discrimination Index Record->Analysis

Caption: Workflow for the Novel Object Recognition test to assess the cognitive-enhancing effects of DDP-225.

PART 4: Preliminary In Vivo Toxicology and Safety Assessment

An acute oral toxicity study is necessary to determine the potential adverse effects of a single high dose of DDP-225 and to establish a preliminary safety profile.

Objective: To assess the acute oral toxicity of this compound in rodents according to OECD Guideline 423 (Acute Toxic Class Method). [4] Experimental Design:

  • Animals: Female Sprague-Dawley rats (as they are often slightly more sensitive).

  • Procedure: A sequential dosing approach is used with a small number of animals per step.

    • Starting Dose: Based on any available data, a starting dose of 300 mg/kg or 2000 mg/kg is typically chosen.

    • Dosing: A single oral dose is administered to a group of 3 animals.

    • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days. Body weight is recorded periodically.

    • Step-wise Dosing: Depending on the outcome (mortality or survival), the dose for the next group of animals is either decreased or increased according to the OECD 423 guideline.

  • Endpoints:

    • Mortality

    • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)

    • Body weight changes

    • Gross necropsy at the end of the study.

Dosing and Observation Schedule:

Time Post-DoseObservation
First 30 minutesContinuous
Periodically during the first 24 hoursHourly for the first 4 hours, then every 4 hours
Daily for 14 daysClinical signs, mortality
Day 0, 7, and 14Body weight
Day 14Gross Necropsy

PART 5: Conclusion and Future Directions

The in vivo experimental designs outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. The successful execution of these studies will generate crucial data on the pharmacokinetic profile, pharmacodynamic efficacy in relevant disease models, and preliminary safety of DDP-225. These findings will be instrumental in guiding further development and decision-making for this promising dual-acting compound.

References

  • OECD (2002), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris, [Link].

  • Diener, W., & Schlede, E. (2001). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Indian Journal of Pharmaceutical Sciences, 63(4), 263.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918194, Ddp-225. [Link].

  • Fagron. (2023). Analysis of the Physical Characteristics of an Anhydrous Vehicle for Compounded Pediatric Oral Liquids. International Journal of Pharmaceutical Compounding, 27(6), 514-521.
  • Rahimi, R., et al. (2015). Anti-inflammatory effect of ondansetron through 5-HT3 receptors on TNBS-induced colitis in rat. European Journal of Pharmacology, 762, 168-175.
  • IACUC, University of Iowa. (n.d.). Oral Gavage In Mice and Rats. [Link].

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link].

  • OLAW. (2015). Performance of Repeat Procedures. [Link].

  • Page, M. E., & Lucki, I. (2002). Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor reboxetine in a rat model of antidepressant action. Psychopharmacology, 165(1), 65–73.
  • Academia.edu. (n.d.). (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. [Link].

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link].

  • Greenwood-Van Meerveld, B., et al. (2016). Changes of Excitatory and Inhibitory Neurotransmitters in the Colon of Rats Underwent to the Wrap Partial Restraint Stress. Neurogastroenterology & Motility, 28(8), 1227-1237.
  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link].

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link].

  • Vivotecnia. (n.d.). In vivo toxicology and safety pharmacology. [Link].

  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link].

  • O'Connor, J. C., et al. (2005). Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat. European Neuropsychopharmacology, 15(2), 171-178.
  • Mao, Q. Q., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 932475.
  • ResearchGate. (n.d.). Effects of reboxetine on immobility in male and female wild-type (WT)... [Image]. [Link].

  • Le, T. D., et al. (2017). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Journal of Visualized Experiments, (127), 55883.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
  • Can, A., et al. (2012). The forced swim test: factors influencing behavior. Journal of Visualized Experiments, (59), e3638.
  • Sandoval, K., et al. (2018). Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker. Frontiers in Behavioral Neuroscience, 12, 26.
  • Gholamrezaei, A., et al. (2021). The Effect of Ondansetron on Improvement of Symptoms in Patients with Irritable Bowel Syndrome with Diarrhea Domination: A Randomized Clinical Trial. Middle East Journal of Digestive Diseases, 13(3), 213-220.
  • ResearchGate. (n.d.). Chronic treatment with reboxetine by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize ??2-adrenoceptors in the prefrontal cortex. [Link].

  • LASA. (n.d.). Factsheet on the forced swim test. [Link].

  • MMPC. (2024). Novel Object Recognition test. [Link].

  • ClinicalTrials.gov. (2021). TReatment of Irritable Bowel Syndrome With Diarrhoea Using Titrated ONdansetron Trial (TRITON). [Link].

  • Gunn, D., et al. (2021). Ondansetron for irritable bowel syndrome with diarrhoea: randomised controlled trial.
  • Castagné, V., et al. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49(1), 5.8.1-5.8.14.
  • Lehmann, M. L., et al. (2021). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR Protocols, 2(4), 100862.
  • ISRCTN. (2024). Treatment of Irritable bowel syndrome with diarrhoea using titrated ondansetron. [Link].

  • Scantox. (n.d.). Morris Water Maze Test. [Link].

  • Noldus. (n.d.). Novel Object Recognition Test. [Link].

  • IACUC, University of Arizona. (2015). Forced Swim Test in Mice. [Link].

  • NHMRC. (2023). Statement on the forced swim test in rodent models. [Link].

  • Turkish Journal of Geriatrics. (2018). OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. 21(2), 185-194.
  • Taché, Y., & Bonaz, B. (2007). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility, 13(2), 83–110.
  • ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training... [Image]. [Link].

  • ResearchGate. (n.d.). Chronic restraint stress and drug administration protocol. (A) Mice in... [Image]. [Link].

  • Travagli, R. A., et al. (2016). Changes of Excitatory and Inhibitory Neurotransmitters in the Colon of Rats Underwent to the Wrap Partial Restraint Stress. Neurogastroenterology & Motility, 28(8), 1227-1237.
  • ClinicalTrials.gov. (2018). Safety and Efficacy Study of GR68755 (Alosetron Hydrochloride) to Treat Severe Diarrhea-Predominant Irritable Bowel Syndrome (IBS). [Link].

  • Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. [Link].

Sources

Application Note: Quantitative Analysis of DDP-225 in Human Plasma Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details two robust and validated analytical methods for the quantification of DDP-225, a novel therapeutic agent, in human plasma. DDP-225, also known as MCI-225, is a thienopyrimidine analog that acts as a selective noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist, showing potential in treating various neurological and gastrointestinal disorders.[1][2] Accurate quantification of DDP-225 in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies.[3] We present a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis requiring lower detection limits. Both methods have been developed and validated in accordance with FDA and ICH guidelines.[3][4]

Introduction

DDP-225, with the chemical formula C17H17FN4S, is a small molecule drug candidate with a molecular weight of 328.41 g/mol .[5] Its dual mechanism of action, targeting both noradrenaline reuptake and serotonin pathways, makes it a promising therapeutic for conditions such as irritable bowel syndrome and depression.[1][2] To support its clinical development, reliable analytical methods for its quantification in human plasma are essential. This note provides detailed protocols for two such methods, catering to different analytical needs in a drug development setting.

The HPLC-UV method offers a cost-effective and accessible approach for the analysis of samples with expected DDP-225 concentrations in the higher ng/mL to µg/mL range. The LC-MS/MS method provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations of the drug are anticipated.[3]

Method 1: Quantification of DDP-225 by HPLC-UV

This method is designed for the routine quantification of DDP-225 in human plasma, offering a balance of performance and accessibility.

Principle

The method utilizes reversed-phase HPLC to separate DDP-225 from endogenous plasma components.[6] Quantification is achieved by measuring the absorbance of DDP-225 at its maximum wavelength (λmax) using a UV detector. The concentration is determined by comparing the peak area of the analyte in a sample to a standard curve generated from samples with known concentrations.[7]

Materials and Reagents
  • DDP-225 reference standard

  • Internal Standard (IS) (structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Human plasma (drug-free)

  • Deionized water

Experimental Protocol

2.3.1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2.3.2. HPLC-UV Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate (pH 4.5 with Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Method Validation Summary

The method was validated according to the ICH Q2(R1) guidelines.[4][8]

ParameterResult
Linearity Range 50 - 5000 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ) 50 ng/mL
Accuracy 92.5% - 108.3%
Precision (Intra- and Inter-day) RSD < 10%
Recovery > 85%
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 1. Plasma Sample (100 µL) s2 2. Add Internal Standard s1->s2 s3 3. Protein Precipitation (Acetonitrile) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Evaporate Supernatant s4->s5 s6 6. Reconstitute in Mobile Phase s5->s6 a1 7. Inject into HPLC s6->a1 a2 8. Chromatographic Separation (C18) a1->a2 a3 9. UV Detection (254 nm) a2->a3 a4 10. Data Acquisition a3->a4 d1 11. Peak Integration a4->d1 d2 12. Calibration Curve Generation d1->d2 d3 13. Concentration Calculation d2->d3

Caption: HPLC-UV workflow for DDP-225 quantification.

Method 2: Quantification of DDP-225 by LC-MS/MS

This method provides high sensitivity and selectivity, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of DDP-225 are expected.[9][10]

Principle

This method employs liquid chromatography to separate DDP-225 from the plasma matrix, followed by tandem mass spectrometry for detection and quantification.[11][12] A stable isotope-labeled internal standard (SIL-IS) is used to ensure high accuracy and precision. Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • DDP-225 reference standard

  • DDP-225-d4 (Stable Isotope Labeled Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

Experimental Protocol

3.3.1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the DDP-225-d4 internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 5 minutes.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

3.3.2. LC-MS/MS Conditions

ParameterValue
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (DDP-225) m/z 329.1 -> 203.1
MRM Transition (DDP-225-d4) m/z 333.1 -> 207.1
Method Validation Summary

The method was validated based on the FDA's Bioanalytical Method Validation guidance.[3][13]

ParameterResult
Linearity Range 0.1 - 500 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy 95.8% - 104.2%
Precision (Intra- and Inter-day) RSD < 8%
Matrix Effect Minimal, compensated by SIL-IS
Recovery > 90%
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Plasma Sample (50 µL) s2 2. Add SIL-IS (DDP-225-d4) s1->s2 s3 3. Liquid-Liquid Extraction (MTBE) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Evaporate Organic Layer s4->s5 s6 6. Reconstitute in Mobile Phase s5->s6 a1 7. Inject into UPLC s6->a1 a2 8. Gradient Elution Separation a1->a2 a3 9. ESI+ Ionization a2->a3 a4 10. MRM Detection (QqQ) a3->a4 d1 11. Peak Area Ratio (Analyte/IS) a4->d1 d2 12. Weighted Linear Regression d1->d2 d3 13. Concentration Calculation d2->d3

Caption: LC-MS/MS workflow for DDP-225 quantification.

Conclusion

This application note provides two validated, reliable, and robust methods for the quantification of DDP-225 in human plasma. The HPLC-UV method is suitable for routine analysis in later-stage clinical trials and quality control, while the highly sensitive LC-MS/MS method is recommended for early-stage pharmacokinetic and bioequivalence studies. The choice of method will depend on the specific requirements of the study, including the expected concentration range of DDP-225 and the available instrumentation. Both protocols adhere to international regulatory standards, ensuring data integrity and reliability for drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Global Substance Registration System. DDP-225 FREE BASE ANHYDROUS. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PubChem. Ddp-225 | C17H20ClFN4OS - PubChem. National Institutes of Health. [Link]

  • Inxight Drugs. DDP-225. [Link]

  • Global Substance Registration System. DDP-225 ANHYDROUS. [Link]

  • Eastern Analytical Symposium. E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • O'Hara, D. M., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Dong, M. W. (2020). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sugiura, Y., et al. (2012). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Journal of the Mass Spectrometry Society of Japan. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • IQVIA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • News-Medical. (2022). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. [Link]

  • Pharmaceutical Technology. (2020). Lot Release Testing: Analytical Practices and Products for Small-Molecule Drugs. [Link]

  • Rahman, M. M., et al. (2013). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Journal of Spectroscopy. [Link]

Sources

Application Note: High-Precision Cell Culture Protocols for DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing DDP-225 (MCI-225) Free Base Anhydrous , a dual-action Norepinephrine Reuptake Inhibitor (NRI) and 5-HT3 Receptor Antagonist.[1][2][3]

Crucial Distinction: Do not confuse DDP-225 (MCI-225, a thienopyrimidine derivative) with DDP (Cisplatin).[1][2][3] This protocol specifically addresses the handling of the free base form of DDP-225, which requires specific solubilization techniques distinct from its hydrochloride salt counterparts.[1][2][3]

Introduction & Mechanism of Action

DDP-225 (MCI-225) is a unique pharmacological agent characterized by a dual mechanism of action.[1][2][3] It acts as a selective Norepinephrine Reuptake Inhibitor (NRI) and a 5-HT3 Receptor Antagonist .[1][2][3][4][5][6] This duality makes it a critical tool in neuropharmacology (depression, anxiety) and gastroenterology (IBS-d) research.[1][2][3]

Mechanistic Profile:

  • Target 1: Norepinephrine Transporter (NET) – Inhibition prevents reuptake, increasing synaptic NE.[3]

  • Target 2: 5-HT3 Receptor – Antagonism modulates rapid excitatory neurotransmission and GI motility.[1][2][3]

Diagram 1: DDP-225 Dual Signaling Mechanism

DDP225_Mechanism cluster_Synapse Synaptic Cleft / Cell Membrane DDP225 DDP-225 (Free Base) NET Norepinephrine Transporter (NET) DDP225->NET Inhibits (Ki = 35 nM) HT3 5-HT3 Receptor (Ligand-gated Ion Channel) DDP225->HT3 Antagonizes (Ki = 81 nM) NE_Level Increased Extracellular Norepinephrine NET->NE_Level Blockade leads to Ion_Flux Inhibition of Na+/Ca2+ Influx HT3->Ion_Flux Blockade prevents Response_Neuro Downstream Effect: Enhanced Adrenergic Signaling NE_Level->Response_Neuro Response_GI Downstream Effect: Modulated GI Motility / Pain Ion_Flux->Response_GI

Caption: DDP-225 inhibits NET to boost norepinephrine while simultaneously blocking 5-HT3 ion channels.[1][2][3]

Chemical Handling & Stock Preparation

The Free Base Anhydrous form is hydrophobic.[3][6] Unlike the HCl salt, it will not dissolve directly in aqueous cell culture media. Improper solubilization will lead to microprecipitation, causing false toxicity data and inconsistent dosing.

Solubility Data
SolventSolubility (Max)Comments
DMSO ~25 mg/mL (76 mM)Recommended. Best for stock solutions.[1][2][3]
Ethanol ~10 mg/mL (30 mM)Alternative.[2][3] Higher volatility risks concentration shifts.[2]
Water/PBS < 0.1 mg/mLInsoluble. Do not use for stock prep.[2]
Protocol: Preparation of 10 mM Stock Solution

Reagents:

  • DDP-225 Free Base Anhydrous (MW: ~328.41 g/mol )[1][2][3][7]

  • Sterile, Cell-Culture Grade DMSO (Dimethyl Sulfoxide)[1][2][3]

Procedure:

  • Equilibration: Allow the vial of DDP-225 to equilibrate to room temperature before opening. Why: Anhydrous compounds are hygroscopic; opening cold vials causes moisture condensation, degrading the compound.[1][3]

  • Weighing: Weigh 3.28 mg of DDP-225.

  • Solubilization: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30–60 seconds until the solution is completely clear.

  • Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Do not use nylon or cellulose acetate filters with DMSO.[3]

  • Aliquoting: Dispense into light-protective amber tubes (20–50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Cell Culture Treatment Protocol

This protocol is optimized for adherent neuronal lines (e.g., SH-SY5Y, PC12) or GI epithelial models.[1][2][3]

Experimental Design & Dosing

Based on affinity data (Ki ~35–80 nM), the effective range for in vitro assays is typically 0.1 µM to 10 µM .[3]

  • Low Dose (Receptor Occupancy): 100 nM[1][2][3]

  • Medium Dose (Functional Modulation): 1 µM

  • High Dose (Maximal Effect/Toxicity Check): 10 µM

Vehicle Control: All control wells must contain the same % DMSO as the highest treatment group.[3]

  • Max Tolerated DMSO: Most mammalian cells tolerate < 0.5% DMSO.[2]

  • Calculation: A 10 µM final dose from a 10 mM stock results in 0.1% DMSO.[3] This is safe.

Step-by-Step Treatment Workflow

Treatment_Workflow Start Thaw Stock (10 mM) @ RT Dilution Intermediate Dilution (100x in Media) Start->Dilution 1:100 (e.g., 10µL into 990µL Media) Final Final Treatment (1x on Cells) Dilution->Final 1:10 addition to culture wells

Caption: Two-step dilution minimizes DMSO shock and ensures rapid dispersion.

Detailed Steps:

  • Seeding: Seed cells in 96-well (5,000–10,000 cells/well) or 6-well plates. Incubate for 24 hours to allow attachment.

  • Preparation of Working Solutions (2x or 10x):

    • Do not add 100% DMSO stock directly to the cell media in the dish; it causes local cytotoxicity.[3]

    • Prepare a 100 µM Intermediate Solution : Add 10 µL of 10 mM Stock to 990 µL of pre-warmed culture medium. Vortex immediately.

  • Treatment:

    • Aspirate old media.[2]

    • Add fresh media containing the drug at the desired final concentration.[3]

    • Alternative (2x method): If cells are sensitive to media changes, prepare a 2x concentration in media and add equal volume to the existing well volume.

  • Incubation:

    • Acute Signaling (Ca2+ flux, phosphorylation): 15 min – 2 hours.[3]

    • Phenotypic Changes (Neurite outgrowth, viability): 24 – 72 hours.[3]

Analytical Assays & Validation

To validate the activity of DDP-225 in your system, use the following assays.

Functional Validation (Norepinephrine Uptake)

Since DDP-225 is an NRI, a functional uptake assay is the gold standard for validation.[1][2][3]

  • Tracer: Use [3H]-Norepinephrine or a fluorescent neurotransmitter mimic (e.g., ASP+).[1][2][3]

  • Protocol: Pre-incubate cells with DDP-225 (0.1–10 µM) for 15 mins. Add tracer. Measure intracellular accumulation after 10 mins.

  • Expected Result: Dose-dependent decrease in fluorescence/radioactivity compared to Vehicle.

Viability Check (MTT/CCK-8)

Ensure the free base form is not precipitating and causing physical stress to cells.[1][2][3]

  • Visual Check: Inspect wells under 20x phase contrast immediately after dosing.[2] "Sandy" debris indicates precipitation (drug crashed out).[2][3]

  • Solution: If precipitation occurs, lower the concentration or increase the DMSO % (up to 0.5% max) or use a carrier protein (BSA) in the media.[3]

References

  • National Center for Advancing Translational Sciences (NCATS). "DDP-225."[1][2][3] Inxight Drugs. Accessed October 2023.[2] [Link]

  • PubChem. "Compound Summary: DDP-225."[1][2][3][6] National Library of Medicine.[2] Accessed October 2023.[2] [Link][1][2][3]

  • Eguchi, J., et al. "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[1][2][3] Pharmacology Biochemistry and Behavior, 2001. [Link]

Sources

Application Note: DDP-225 (Desvenlafaxine) Free Base Anhydrous Administration in Animal Models

[1][2]

Abstract

This technical guide outlines the standardized protocol for the formulation and administration of DDP-225 (Desvenlafaxine) in its free base anhydrous form for preclinical rodent models. While the succinate salt (Pristiq®) is the commercial standard, the free base anhydrous form is frequently utilized in early-stage mechanistic studies and generic bioequivalence evaluations. Due to its distinct physicochemical properties—specifically lower aqueous solubility and hygroscopicity compared to the salt form—the free base requires a tailored formulation strategy to ensure consistent bioavailability and experimental reproducibility. This document details a self-validating suspension protocol, pharmacokinetic considerations, and safety profiles for oral (PO) and intraperitoneal (IP) administration.[1]

Compound Profile & Physicochemical Challenges[1][3][4]

DDP-225 (O-desmethylvenlafaxine) is the major active metabolite of venlafaxine.[1][2][3] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][4][5][6][7][8]

The "Anhydrous" Factor

The free base anhydrous form presents specific challenges distinct from the succinate hydrate:

  • Solubility: Unlike the water-soluble succinate salt, the free base is lipophilic and only slightly soluble in water.[2] It requires a suspending agent or organic co-solvent for accurate dosing.[1][2]

  • Hygroscopicity: The anhydrous form is thermodynamically unstable in humid environments and tends to convert to a hydrate form upon exposure to moisture.[2] This conversion alters the molecular weight and crystal lattice, potentially affecting dissolution rates and effective dosage.

  • Alkalinity: The free base can generate a high pH in unbuffered aqueous solutions, necessitating pH adjustment for parenteral (IP/IV) routes to prevent tissue necrosis.[2]

Mechanism of Action (SNRI)

DDP-225 inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic cleft, increasing their synaptic concentration.[1] It lacks significant affinity for muscarinic, histaminergic, or

12

SNRI_Mechanismcluster_synapseSynaptic Cleft DynamicsPresynapticPresynaptic NeuronSynapseSynaptic Cleft(High 5-HT/NE)Presynaptic->SynapseReleaseTransportersSERT / NET TransportersTransporters->PresynapticRecyclingSynapse->TransportersReuptakePostsynapticPostsynaptic Receptor(Activation)Synapse->PostsynapticSignaling CascadeDDP225DDP-225(Free Base)DDP225->TransportersInhibits (Ki ~40nM)

Figure 1: Mechanism of Action.[1][2] DDP-225 blocks SERT and NET transporters, preventing neurotransmitter recycling and enhancing postsynaptic signaling.[1][2]

Formulation Strategy: The Suspension System

For the free base anhydrous form, a suspension is the preferred vehicle for oral gavage. Solutions using DMSO are possible but risk precipitation in the gut lumen, leading to variable absorption.

Recommended Vehicle

0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Sterile Water.

  • Methylcellulose: Increases viscosity to prevent rapid sedimentation of drug particles.[2]

  • Tween 80: A surfactant that wets the hydrophobic free base powder, preventing clumping and ensuring a uniform dispersion.

Protocol: Preparation of 10 mg/mL Suspension

Target Volume: 10 mL Target Concentration: 10 mg/mL (Free Base)

  • Weighing (Critical Step):

    • Remove DDP-225 anhydrous from desiccant storage.[1][2]

    • Rapidly weigh 100 mg of powder. Minimize exposure to ambient humidity to prevent hydration.[1][2]

  • Wetting (The Paste Method):

    • Place powder in a mortar or a 15 mL conical tube.

    • Add 20 µL of Tween 80 (or a minimal volume of 1% Tween 80 stock solution).

    • Triturate/mix to form a smooth, thick paste.[2] Note: If the powder is not fully wetted, it will float on the surface of the vehicle.

  • Suspension:

    • Gradually add 0.5% Methylcellulose solution in small increments (e.g., 1 mL at a time), mixing thoroughly between additions.

    • Bring final volume to 10 mL .

  • Homogenization:

    • Vortex vigorously for 2 minutes.

    • Sonicate for 5–10 minutes in a water bath to break up micro-aggregates.[1][2]

  • QC Check:

    • Visually inspect for clumps.[1][2] The suspension should be opaque and uniform.[2]

    • Check pH.[1][2][4][3][9][10] If pH > 8.0, adjust carefully with dilute HCl to pH 7.0–7.4 (especially if considering IP, though PO tolerates higher pH).

Formulation Decision Tree

Formulation_LogicStartDDP-225Free Base AnhydrousRouteSelect RouteStart->RoutePOOral Gavage (PO)Route->POIPIntraperitoneal (IP)Route->IPVehicle_PO0.5% MC + 0.2% Tween 80(Suspension)PO->Vehicle_POVehicle_IP5% DMSO + 5% Tween 80+ Saline (Solution)IP->Vehicle_IPPrep_POTriturate -> SuspendUse within 4 hoursVehicle_PO->Prep_POPrep_IPDissolve in DMSO -> DiluteCheck pH (Must be ~7.4)Vehicle_IP->Prep_IP

Figure 2: Formulation decision logic based on administration route. PO is the preferred route for the free base to mimic clinical pharmacokinetics.

Administration Protocols

A. Oral Gavage (PO) - Rats & Mice

This is the translational gold standard.[1][2]

  • Dose Range:

    • Rats: 10 – 30 mg/kg (up to 80 mg/kg for toxicity studies).[2]

    • Mice: 20 – 50 mg/kg.[1][2]

  • Dosing Volume:

    • Rats: 5 – 10 mL/kg.[1][2][9]

    • Mice: 10 mL/kg.[1][2]

  • Procedure:

    • Shake the suspension immediately before drawing into the syringe. The free base settles quickly.[2]

    • Use a flexible gavage needle (18G for rats, 20-22G for mice).[1][2]

    • Insert the needle to the measured depth (stomach).

    • Depress plunger steadily.[1][2]

    • Monitor animal for 5 minutes for regurgitation or aspiration.[1][2]

B. Intraperitoneal (IP) - Caution Required

IP administration of the free base is risky due to potential local irritation from micro-precipitates or high pH.[1][2]

  • Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.[1][2]

  • Preparation: Dissolve free base completely in pure DMSO first. Add Tween 80.[1][2] Slowly add warm saline while vortexing.

  • Warning: If the solution turns cloudy, the drug has precipitated. Do not inject. Precipitates cause peritonitis and erratic absorption.[1][2]

  • pH Check: Ensure pH is 7.0–7.5. The free base is naturally alkaline; unbuffered injection can cause pain and writhing.[1][2]

Pharmacokinetics & Sampling Design[1]

DDP-225 has a shorter half-life in rodents compared to humans (approx. 11 hours in humans vs. 4-5 hours in rats).[1][2] This necessitates more frequent dosing or specific sampling windows.[1][2]

Table 1: Pharmacokinetic Parameters (Rat, PO, 30 mg/kg)

ParameterValue (Approx.)Notes
Tmax 1.0 – 2.0 hoursRapid absorption from suspension
Cmax 300 – 600 ng/mLDose-dependent
Half-life (t1/2) 4 – 5 hoursFaster clearance than humans
Bioavailability (F) ~70%High, but first-pass metabolism occurs
Metabolism GlucuronidationMajor pathway in rodents (unlike CYP2D6 in humans)

Sampling Protocol: For a PK study, collect blood samples at: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours.

References

  • Pfizer. Pristiq® (Desvenlafaxine) Prescribing Information.[1][2] (2023).[1][2][8] Link

  • Cayman Chemical. Desvenlafaxine (Succinate Hydrate) Product Information.[1][2][5] (2022).[1][2][5] Link

  • Deecher, D. C., et al. "Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor."[2] Journal of Pharmacology and Experimental Therapeutics 318.2 (2006): 657-665.[1][2] Link

  • National Center for Advancing Translational Sciences (NCATS). DDP-225 (Desvenlafaxine).[1][2] Inxight Drugs.[1][2][11][12] Link[1]

  • Wyeth (Pfizer). Patent WO2008015584A2: Improved process for synthesizing desvenlafaxine free base.[1][2] (2008).[1][2] Link

Troubleshooting & Optimization

Technical Support Center: DDP-225 Free Base Anhydrous Stability

[1]

Executive Summary: The Stability Paradox of DDP-225

DDP-225 (also known as MCI-225 ) is a thienopyrimidine derivative functioning as a dual norepinephrine reuptake inhibitor and 5-HT3 receptor antagonist.[1][2] While the clinical drug substance is typically stabilized as the monohydrochloride monohydrate salt, researchers often encounter the free base anhydrous form during early-stage synthesis, metabolite profiling, or solid-state screening.

The Core Issue: The free base anhydrous form is thermodynamically metastable under ambient conditions. It exhibits significant hygroscopicity (driving a phase conversion to the hydrate) and oxidative susceptibility at the piperazine ring. This guide addresses the specific troubleshooting steps required to maintain the integrity of the anhydrous free base.

Troubleshooting Guide: Common Stability Issues

Issue 1: Uncontrolled Weight Gain & Phase Conversion

Symptom: “My DDP-225 reference standard gained 3-5% weight after 24 hours on the bench, and the melting point has shifted.”

Root Cause: DDP-225 free base anhydrous is highly hygroscopic .[1] It actively scavenges atmospheric moisture to convert into its more stable hydrated form (likely a monohydrate or hemihydrate). This is a crystal lattice rearrangement, not just surface adsorption.

Corrective Action:

  • Immediate Isolation: Move all handling to a glove box or desiccator with relative humidity (RH) < 10%.[1]

  • Thermal Reset: If the sample is not chemically degraded, you may be able to revert it to the anhydrous form by drying under vacuum at 40–50°C for 12–24 hours, but this risks oxidation (see Issue 2).

  • Verification: Run a TGA (Thermogravimetric Analysis). A sharp weight loss step between 60–100°C indicates the presence of lattice water (hydrate), whereas gradual loss suggests surface moisture.

Issue 2: Discoloration (Yellowing) & Impurity Growth

Symptom: “The white powder has turned off-white/yellow, and HPLC shows a new peak at RRT ~1.1.”

Root Cause: The piperazine moiety in DDP-225 is electron-rich and prone to N-oxidation when exposed to air, especially in the amorphous or disordered anhydrous state.[1] Light exposure accelerates this photo-oxidative degradation.[1]

Corrective Action:

  • Inert Atmosphere: Store the anhydrous free base strictly under Argon or Nitrogen.[1]

  • Light Protection: Use amber vials wrapped in aluminum foil.

  • Antioxidant Screening: For solution-state experiments, add trace antioxidants (e.g., ascorbic acid or sodium metabisulfite) if the assay permits.

Issue 3: Variable Dissolution Rates

Symptom: “Replicates of my IC50 assay are inconsistent. Some batches dissolve instantly; others form a gummy suspension.”[1]

Root Cause: This is a classic pseudopolymorph issue. The anhydrous form dissolves rapidly due to higher free energy. However, if the surface of the powder has partially converted to the hydrate (which is less soluble) due to moisture exposure, you get a "shell" effect that retards dissolution.

Corrective Action:

  • Standardize Solvent Addition: Do not pre-weigh the powder into open wells. Prepare stock solutions immediately from the bulk container in a dry environment.

  • Solvent Choice: Dissolve in 100% DMSO (anhydrous) first.[1] Avoid aqueous buffers until the final dilution step to prevent in-situ hydrate formation during preparation.[1]

Technical Deep Dive: Stability Mechanisms

The instability of this compound is driven by two competing thermodynamic pathways: Hydration (Physical) and Oxidation (Chemical).[1]

Mechanism 1: Hygroscopic Conversion

The thienopyrimidine core is hydrophobic, but the piperazine ring and the crystal lattice energy of the anhydrous form create a high affinity for water.

  • Anhydrous Form: High Energy, Metastable.

  • Hydrated Form: Lower Energy, Stable.

  • Trigger: RH > 40%.

  • Result: The crystal lattice expands to incorporate water molecules, changing the unit cell dimensions and physicochemical properties (MP, Solubility).

Mechanism 2: Piperazine Oxidation

The secondary amine in the piperazine ring is a site for oxidative attack, leading to the formation of the N-oxide derivative. This reaction is autocatalytic and accelerated by trace metals or light.[1]

Visualizing the Instability Pathways

DDP225_Stabilitycluster_conditionsEnvironmental TriggersAnhydrousDDP-225 Free Base(Anhydrous)HydrateDDP-225 Hydrate(Stable Crystal Lattice)Anhydrous->Hydrate Phase Transition(Fast)NOxideN-Oxide Impurity(Chemical Degradation)Anhydrous->NOxide Oxidation(Slow/Irreversible)MoistureAtmospheric Moisture(RH > 40%)Moisture->HydrateOxygenOxygen / LightOxygen->NOxide

Figure 1: Competing instability pathways for this compound.[1] The green path represents physical phase conversion (reversible by drying), while the red path represents chemical degradation (irreversible).

Comparative Data: Anhydrous vs. Hydrate

The following table summarizes the critical differences between the problematic anhydrous free base and the stable hydrate form (often found in the hydrochloride salt version).

PropertyDDP-225 Free Base (Anhydrous)DDP-225 Hydrate / Salt FormStability Implication
Hygroscopicity High (Deliquescent tendency)Low (Stable lattice)Anhydrous requires <10% RH storage.[1]
Melting Point Lower / Broad (due to transition)Higher / SharpMP depression indicates moisture uptake.[1]
Solubility (Water) Low (< 0.1 mg/mL)Moderate to HighHydrate formation on surface reduces dissolution rate.
Chemical Stability Prone to N-oxidationProtected (Protonated amine)Salt formation protects the piperazine nitrogen.[1]

Experimental Protocols

Protocol A: Handling & Storage of DDP-225 Free Base

Objective: Prevent moisture uptake and oxidation during storage.[1]

  • Container: Use amber glass vials with Teflon-lined screw caps.

  • Headspace: Purge the vial headspace with Argon (preferred over Nitrogen due to higher density) for 15 seconds before sealing.[1]

  • Secondary Containment: Place the vial inside a heat-sealed aluminum foil bag containing a silica gel sachet and an oxygen scavenger packet.

  • Storage: Store at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Protocol B: Rapid Purity Verification (HPLC)

Objective: Distinguish between chemical degradation (N-oxide) and physical change.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Interpretation:

    • Single Peak: Material is chemically pure.[1] If physical properties are off (e.g., MP), it is likely the hydrate form .

    • Peak at RRT ~1.1: Indicates N-oxide formation (chemical degradation).[1]

    • Peak at RRT ~0.9: Indicates hydrolysis or ring-opening (less common).[1]

References

  • National Center for Advancing Translational Sciences (NCATS). DDP-225 (MCI-225) Drug Information.[1] Inxight Drugs.[1] [Link]

  • National Institutes of Health (NIH). this compound - Substance Record.[1] Global Substance Registration System (GSRS).[1] [Link][1]

  • DrugBank Online. DDP-225 (MCI-225) Entry.[1] [Link][1][3]

  • Google Patents. Methods and compositions for the treatment of gastrointestinal disorders (Mentioning MCI-225 stability). WO2007022531A2.[1]

  • PubChem. DDP-225 Compound Summary. [Link][1]

common problems with DDP-225 free base anhydrous experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DDP-225 (MCI-225) Free Base Anhydrous . This guide is designed for researchers, scientists, and drug development professionals working with this specific thienopyrimidine analog. DDP-225 is a dual-action small molecule investigated for its efficacy in irritable bowel syndrome (IBS-d), depression, and anxiety models.

Unlike its hydrated hydrochloride salt counterpart, the free base anhydrous form (CAS: 99487-25-9 / 135991-48-9) presents unique physicochemical challenges in laboratory settings. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure experimental reproducibility.

Pharmacological & Physicochemical Profile

To establish a baseline for your experimental design, the following table summarizes the critical quantitative data for DDP-225 free base anhydrous[1][2].

Property / TargetValueExperimental Significance
Molecular Weight 328.4 g/mol Exact mass for anhydrous free base molarity calculations.
Chemical Formula C17H17FN4SHighly lipophilic core; dictates solvent selection.
Noradrenaline (NA) Uptake Ki = 35.0 nMPrimary mechanism: Potent synaptosomal uptake inhibition.
5-HT3 Receptor Ki = 81.0 nMSecondary mechanism: High-affinity receptor antagonism.
Serotonin (5-HT) Uptake Ki = 491 nMWeak inhibition; off-target effect at high concentrations.
Dopamine (DA) Uptake Ki = 14,800 nMNegligible interaction; ensures dopaminergic specificity.
MAO-A / MAO-B No inhibitionPrevents confounding monoamine oxidase interference.

Mechanism of Action (Signaling Pathway)

DDP-225 operates via a highly specific dual mechanism, targeting both neurotransmitter reuptake and direct receptor antagonism without triggering broad monoamine oxidase (MAO) inhibition[3].

G DDP225 DDP-225 (Free Base) NET Noradrenaline Transporter (NET) DDP225->NET Inhibits (Ki=35nM) HT3 5-HT3 Receptor DDP225->HT3 Antagonizes (Ki=81nM) NA ↑ Synaptic NA (Antidepressant Effect) NET->NA Serotonin ↓ 5-HT3 Signaling (Anxiolytic/GI Effect) HT3->Serotonin

DDP-225 Dual Mechanism: Noradrenaline reuptake inhibition and 5-HT3 receptor antagonism.

Troubleshooting Guides & FAQs

Q1: Why is my DDP-225 free base precipitating in standard aqueous buffers (e.g., PBS or saline) during in vivo preparation?

Expertise & Causality: DDP-225 in its free base anhydrous form lacks the ionizable chloride proton present in the MCI-225 hydrate hydrochloride salt. Consequently, its aqueous solubility at physiological pH (7.4) is extremely poor. When introduced directly into saline, the hydrophobic thienopyrimidine core rapidly aggregates, causing the compound to "crash out" of solution.

Self-Validating Protocol: In Vivo Co-Solvent Formulation To prevent precipitation, you must gradually step down the dielectric constant of the solvent using a validated vehicle[4].

  • Weighing: Accurately weigh the required mass of this compound.

  • Primary Dissolution: Dissolve the powder completely in 10% DMSO . Vortex until the solution is entirely clear. Do not proceed if particulates remain.

  • Surfactant Addition 1: Add 30% PEG-300 . Sonicate the mixture in a water bath for 2-3 minutes to ensure uniform dispersion.

  • Surfactant Addition 2: Add 5% Tween-80 . Mix thoroughly via vortexing.

  • Aqueous Phase: Add 55% Saline (or PBS) dropwise while continuously vortexing. The slow addition prevents localized shock precipitation.

Workflow Weigh 1. Weigh DDP-225 Anhydrous Free Base DMSO 2. Dissolve in 10% DMSO Weigh->DMSO PEG 3. Add 30% PEG-300 & Sonicate DMSO->PEG Tween 4. Add 5% Tween-80 & Vortex PEG->Tween Saline 5. Add 55% Saline (Dropwise) Tween->Saline Dosing Clear Solution Ready for Dosing Saline->Dosing

Step-by-step in vivo formulation workflow for this compound.

Q2: We observe significant batch-to-batch variability in our synaptosomal NA uptake assays. What could be causing this?

Expertise & Causality: This variability is typically caused by hygroscopicity and non-specific plastic adsorption . Anhydrous free bases are intrinsically hygroscopic. If left exposed to ambient humidity, the anhydrous powder absorbs water to form a hydrate. This increases the effective molecular weight (from 328.4 g/mol to ~346.4 g/mol ). Therefore, a "10 mg" sample of compromised powder contains less active pharmaceutical ingredient (API) than calculated, shifting your dose-response curves to the right. Additionally, highly lipophilic free bases easily adsorb to standard polystyrene assay plates, further reducing the free concentration in in vitro assays.

Self-Validating Protocol: Synaptosomal Assay Preparation

  • Storage & Handling: Store DDP-225 anhydrous strictly desiccated at -20°C. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation on the powder.

  • Stock Preparation: Prepare a 10 mM master stock solution in 100% anhydrous DMSO.

  • Dilution: Perform all serial dilutions in glass vials or low-binding polypropylene tubes, avoiding standard polystyrene microfuge tubes.

  • Assay Buffer Integration: When spiking the compound into the final synaptosomal assay buffer, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity to the synaptosomes.

Q3: How can I confirm that the observed in vivo effects are due to 5-HT3 antagonism rather than off-target monoamine oxidase (MAO) inhibition?

Expertise & Causality: DDP-225 is highly selective. It inhibits NA reuptake (Ki = 35.0 nM) and antagonizes 5-HT3 (Ki = 81.0 nM) but explicitly does not inhibit MAO-A or MAO-B[3]. If you suspect off-target effects, it is likely due to excessive dosing pushing the systemic concentration above the threshold for 5-HT reuptake inhibition (Ki = 491 nM). To isolate the 5-HT3 antagonistic effect, you must utilize a specific physiological challenge.

Self-Validating Protocol: Validation of 5-HT3 Specificity (von Bezold-Jarisch Reflex Assay)

  • Pre-treatment: Administer DDP-225 (e.g., 10-30 mg/kg p.o.) to the murine model using the co-solvent vehicle formulated in Q1. Wait 60 minutes for systemic absorption.

  • Challenge: Administer a selective 5-HT3 agonist (e.g., 2-methyl-5-HT or serotonin intravenously).

  • Measurement: Monitor the von Bezold-Jarisch reflex (characterized by transient bradycardia and hypotension).

  • Validation: DDP-225 should dose-dependently inhibit this reflex. Because MAO inhibitors do not block the von Bezold-Jarisch reflex, successful inhibition confirms the specific in vivo engagement of the 5-HT3 receptor.

References

  • Title: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem Source: nih.gov URL: [Link]

  • Title: this compound - Inxight Drugs Source: ncats.io URL: [Link]

Sources

troubleshooting DDP-225 free base anhydrous solubility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting DDP-225 Free Base Anhydrous Solubility

Overview

DDP-225 (also known as MCI-225), chemically designated as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine, is a dual-action therapeutic agent functioning as a selective noradrenaline (NA) reuptake inhibitor and a 5-HT3 receptor antagonist[1]. While highly effective in preclinical models for gastrointestinal and psychiatric disorders[2], researchers frequently encounter significant solubility bottlenecks when handling the free base anhydrous form[3].

Because the thienopyrimidine core is highly lipophilic and the piperazine ring remains largely unprotonated at physiological pH, the free base exhibits extremely poor aqueous solubility. This guide provides field-proven, causality-driven protocols to overcome these challenges, ensuring robust and reproducible experimental workflows.

Diagnostic Workflow

DDP225_Solubility Start DDP-225 Free Base Anhydrous Assay Target Application? Start->Assay InVitro In Vitro Assays (Cell/Biochemical) Assay->InVitro InVivo In Vivo Dosing (Animal Models) Assay->InVivo DMSO Dissolve in 100% DMSO (Max 30 mM) InVitro->DMSO Salt Convert to HCl Salt (In Situ) InVivo->Salt Formulation Use Cosolvents (PEG400/Cyclodextrin) InVivo->Formulation Dilute Dilute in Assay Buffer (DMSO < 1%) DMSO->Dilute Precip Precipitation? Dilute->Precip Cosolvent Add 0.1% Tween-80 or BSA Precip->Cosolvent Yes Proceed Proceed with Assay Precip->Proceed No Cosolvent->Proceed

Diagnostic workflow for .

Troubleshooting Guides

Q: Why does this compound precipitate immediately upon dilution in my pH 7.4 assay buffer? A: This is a classic pH-dependent solubility issue driven by the molecule's pKa. DDP-225 contains a basic piperazine ring. At physiological pH (7.4), the secondary amine on the piperazine ring is largely unprotonated. Without the ionic charge to facilitate water-dipole interactions, the highly lipophilic thienopyrimidine core dominates the molecule's physicochemical behavior, driving rapid hydrophobic aggregation and precipitation[3]. Solution: Always prepare your primary stock in 100% anhydrous DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is ≤1%, and consider adding a carrier protein (like 0.1% BSA) or a mild surfactant (like 0.05% Tween-80) to lower the surface tension and prevent micro-crystal formation.

Q: How can I prepare a stable, high-concentration stock solution for long-term use? A: The free base anhydrous form is highly soluble in aprotic organic solvents. You should use 100% anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions up to 30 mM[4]. Causality: DMSO disrupts the intermolecular hydrogen bonding and Van der Waals forces of the crystalline free base. However, DMSO is highly hygroscopic. If the stock absorbs atmospheric moisture, the local water concentration increases, leading to nucleation and precipitation of the free base. Self-Validating Check: A properly prepared 30 mM DMSO stock should be optically clear. If you observe turbidity, moisture has compromised the solvent.

Q: I need an aqueous formulation for in vivo oral gavage (PO). Can I use the free base? A: Dosing the free base anhydrous form directly in water or saline will result in a suspension, leading to erratic pharmacokinetics and poor bioavailability. For in vivo applications, the field standard is to use the MCI-225 hydrate hydrochloride salt[5]. If you only have the free base, you must perform an in situ salt conversion (see Protocol 2 below) or formulate it using a co-solvent system (e.g., 10% DMSO, 40% PEG-300, 5% Tween-80, 45% Saline).

Quantitative Data: Solubility Profile Comparison

To aid in solvent selection, the following table summarizes the solubility differences between the this compound and its Hydrochloride Hydrate counterpart.

Solvent / MediaThis compoundDDP-225 Hydrate HydrochlorideMechanistic Note
100% DMSO > 30 mM (~10 mg/mL)> 30 mM (~11 mg/mL)Aprotic solvation overcomes crystal lattice energy.
Water (pH 7.4) < 0.01 mg/mL (Insoluble)~ 0.1 mg/mL (Slightly soluble)Lack of protonation at pH 7.4 drives lipophilic aggregation.
Water (pH 3.0) ~ 0.5 mg/mL (Protonated in situ)> 5.0 mg/mL (Soluble)Acidic pH protonates the piperazine nitrogen, increasing polarity.
100% Ethanol ~ 5.0 mg/mL~ 2.0 mg/mLFree base is more soluble in lower-polarity alcohols than the salt.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

This protocol ensures a moisture-free, stable stock for in vitro assays.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the cold powder, which would act as a seed for precipitation.

  • Weighing: Weigh exactly 3.28 mg of this compound (MW = 328.4 g/mol )[3] into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of 100% anhydrous DMSO (sealed under argon).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

  • Validation: Hold the tube against a light source. The solution must be 100% optically clear with no visible refractive micro-crystals.

  • Storage: Aliquot into 50 µL single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C in a sealed container with desiccant.

Protocol 2: In Situ Hydrochloride Salt Conversion for Aqueous Dosing

Use this protocol if you must dose the free base in an aqueous vehicle for animal models.

  • Suspension: Suspend 3.28 mg of this compound in 800 µL of distilled water (diH2O). The mixture will be highly turbid.

  • Acidification: Add 10.5 µL of 1.0 M HCl (equivalent to 1.05 molar equivalents).

  • Protonation: Vortex vigorously for 2 minutes. Causality: The HCl protonates the basic nitrogen on the piperazine ring, converting the lipophilic free base into the hydrophilic hydrochloride salt.

  • Validation: The turbid suspension will transition to an optically clear solution. If slight turbidity persists, sonicate for 3 minutes.

  • Volume Adjustment: Add diH2O to bring the final volume to 1.0 mL. You now have a 10 mM aqueous solution of DDP-225 HCl. Use immediately.

Frequently Asked Questions (FAQs)

Q: Can I heat the aqueous buffer to force the free base into solution? A: No. While heating temporarily increases thermodynamic solubility, the compound will rapidly crash out (precipitate) as soon as it cools to physiological temperature (37°C) or room temperature, ruining your assay reproducibility.

Q: My DDP-225 DMSO stock turned yellow over time. Is it still good? A: A color change indicates potential oxidation of the thienopyrimidine ring or degradation due to moisture/light exposure. Discard the stock. Always store DDP-225 in amber vials or foil-wrapped tubes.

Q: What is the maximum tolerated DMSO concentration for cell-based assays with DDP-225? A: For most cell lines, keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity. If DDP-225 precipitates at this dilution, you must switch to the hydrate hydrochloride salt[5].

References

  • DDP-225 - Inxight Drugs | Source: NCATS |[Link]

  • Ddp-225 | CID 6918194 | Source: PubChem |[Link]

  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | CID 131927 | Source: PubChem |[Link]

  • MCI-225 | Source: BioHippo |[Link]

Sources

Technical Support Center: DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for DDP-225 (also known as MCI-225). This guide is designed for researchers and drug development professionals utilizing the free base anhydrous form of DDP-225 (4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine) in preclinical assays.

While DDP-225 is a potent dual-action noradrenaline (NA) reuptake inhibitor and 5-HT3 receptor antagonist[1][2], its free base formulation and thienopyrimidine scaffold present unique challenges regarding aqueous solubility and off-target kinase/metabolic interactions[3]. This guide synthesizes field-proven insights to help you troubleshoot unexpected assay results, validate target engagement, and mitigate off-target artifacts.

Part 1: Data Center - Target vs. Off-Target Profiling

To accurately interpret experimental phenotypes, it is critical to distinguish between DDP-225's primary pharmacology and its dose-dependent off-target liabilities. Below is a consolidated affinity profile[1].

Target / EnzymeAffinity (Ki / IC50)Pharmacological RoleRisk of Off-Target Engagement
NET (Noradrenaline Transporter) Ki ~ 35.0 nMPrimary Efficacy TargetN/A (Intended Target)
5-HT3 Receptor Ki ~ 81.0 nMPrimary Efficacy TargetN/A (Intended Target)
SERT (Serotonin Transporter) Ki ~ 491 nMSecondary TargetLow to Moderate (at >500 nM)
DAT (Dopamine Transporter) Ki ~ 14,800 nMNegligibleVery Low
VEGFR-2 Kinase IC50 < 1.0 μMThienopyrimidine Scaffold Off-TargetHigh (at >1 μM concentrations)
CYP3A4 / CYP2C19 VariableMetabolic InterferenceHigh (in co-culture/microsomal assays)
Part 2: Troubleshooting FAQs (Formulation & Off-Target Effects)

Q1: My cell viability assays show sudden toxicity and anti-proliferative effects at concentrations >1 μM. Is this a mechanism-based effect of NET/5-HT3 modulation? A1: Unlikely. The primary targets (NET and 5-HT3) are engaged at low nanomolar concentrations (Ki 35–81 nM)[1]. Toxicity at micromolar concentrations is typically an off-target effect driven by the drug's structural core. DDP-225 contains a thienopyrimidine scaffold, which is a privileged structure that frequently acts as an ATP-competitive kinase inhibitor, particularly against VEGFR-2 and related receptor tyrosine kinases. If your cell line relies on specific kinase signaling pathways for survival, high doses of DDP-225 will induce anti-proliferative off-target effects. Causality & Fix: Cap your in vitro assay concentrations at 300–500 nM to maintain target selectivity while avoiding the kinase-inhibitory threshold.

Q2: I am observing high variability and apparent "loss of potency" in my in vitro organ bath assays. I am using DDP-225 dissolved directly in Artificial Cerebrospinal Fluid (ACSF). A2: This is a formulation artifact. You are using the free base anhydrous form[3], which lacks the hydrophilicity of the commonly used hydrate hydrochloride salt[4]. The free base is highly lipophilic and will rapidly precipitate in aqueous buffers like ACSF at pH 7.4. This precipitation reduces the effective free drug concentration (causing apparent loss of potency), and micro-precipitates can cause localized membrane disruption that mimics off-target cytotoxicity. Causality & Fix: The free base requires an organic solvent to disrupt its crystal lattice. Follow the Step-by-Step Reconstitution Protocol below, utilizing DMSO as a primary solvent.

Q3: We are running co-culture metabolic assays and noticing altered clearance rates of our control compounds when DDP-225 is present. Why? A3: DDP-225's structural core can interact with the heme iron of Cytochrome P450 enzymes. Thienopyrimidine derivatives have been documented to inhibit CYP3A4 and CYP2C19. If your control compounds are substrates for these enzymes, DDP-225 will competitively inhibit their metabolism, acting as a pharmacokinetic off-target confounder.

Part 3: Visualizing the DDP-225 Network

DDP225_Pathway cluster_Primary Primary Targets (Efficacy) cluster_OffTarget Off-Target / Secondary Hits DDP225 DDP-225 (Free Base Anhydrous) NET NET Inhibition (Ki ~35 nM) DDP225->NET Blocks reuptake HT3 5-HT3 Antagonism (Ki ~81 nM) DDP225->HT3 Antagonizes SERT SERT Inhibition (Ki ~491 nM) DDP225->SERT Weak affinity VEGFR2 VEGFR-2 Kinase (Thienopyrimidine class) DDP225->VEGFR2 Scaffold binding CYP CYP3A4 / CYP2C19 Inhibition DDP225->CYP Metabolic interference

Fig 1: DDP-225 primary target engagement vs. thienopyrimidine-driven off-target interactions.

DDP225_Workflow Start Start: DDP-225 Free Base In Vitro Assay SolubilityCheck Is compound fully dissolved in vehicle? Start->SolubilityCheck SolubilityFix Use 100% DMSO stock. Dilute to <0.1% DMSO in assay. SolubilityCheck->SolubilityFix No (Precipitation) ToxicityCheck Unexpected cell death or phenotypic shift? SolubilityCheck->ToxicityCheck Yes SolubilityFix->ToxicityCheck KinaseAssay Run Kinase Profiling (Check VEGFR-2) ToxicityCheck->KinaseAssay Yes (Suspect Off-Target) CYPAssay Run CYP450 Assay (Check CYP3A4/2C19) ToxicityCheck->CYPAssay Yes (Metabolic) Proceed Proceed with Primary Pharmacology (NET/5-HT3) ToxicityCheck->Proceed No

Fig 2: Decision matrix for identifying and mitigating solubility and off-target issues.

Part 4: Standard Operating Procedures (Protocols)
Protocol 1: Preparation of DDP-225 Free Base Anhydrous Stock

Causality: The free base anhydrous form lacks the ionizable proton of the HCl salt, making it highly hydrophobic. Direct addition to aqueous media causes immediate nucleation and precipitation, ruining assay integrity.

  • Primary Stock (10 mM): Weigh the this compound powder. Dissolve completely in 100% anhydrous DMSO.

  • Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes to ensure the crystal lattice is fully disrupted.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

  • Assay Application: Spike the 1 mM working stock directly into your pre-warmed aqueous assay buffer (e.g., ACSF or DMEM) at a 1:1000 ratio immediately before applying to cells. This yields a 1 μM final concentration with 0.1% DMSO.

  • Self-Validation Checkpoint: To confirm the free base has not crashed out of solution, measure the OD600 (optical density) of the assay buffer blank vs. the DDP-225 spiked buffer. An OD600 > 0.05 indicates micro-precipitation, meaning the final aqueous dilution must be performed more slowly with aggressive vortexing.

Protocol 2: Validating Kinase Off-Target Effects (VEGFR-2 Profiling)

If off-target toxicity is suspected at >1 μM, validate using a cell-free kinase assay to confirm whether the thienopyrimidine scaffold is engaging VEGFR-2.

  • Preparation: Prepare recombinant VEGFR-2 enzyme and a fluorescently labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point dose-response curve of DDP-225 free base (from 10 μM down to 0.3 nM) in a 384-well plate.

  • Reaction Initiation: Add 10 μM ATP (approximating the Km) to initiate the reaction. Causality: Using ATP at its exact Km ensures the assay is highly sensitive to ATP-competitive inhibitors like thienopyrimidines.

  • Detection: Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after a 60-minute incubation.

  • Self-Validation Checkpoint: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control. If the positive control fails to shift the TR-FRET signal, the ATP concentration or enzyme activity is compromised, invalidating the DDP-225 off-target read.

References
  • Title: DDP-225 - Inxight Drugs | Source: ncats.
  • Title: Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem | Source: nih.
  • Title: MCI-225 hydrate hydrochloride | Source: medchemexpress.
  • Title: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | Source: nih.
  • Title: Design and Synthesis of Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker | Source: thieme-connect.

Sources

DDP-225 Free Base Anhydrous: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DDP-225 (MCI-225) . DDP-225 is a dual-action small molecule characterized as a selective noradrenaline (NA) reuptake inhibitor and a 5-HT3 receptor antagonist[1]. While the hydrate hydrochloride salt is commonly used for its stability, working with the free base anhydrous form (CAS: 99487-25-9, MW: 328.4 g/mol )[2] presents unique physicochemical challenges.

This guide is designed for researchers and drug development professionals to troubleshoot batch variability, prevent chemical degradation, and ensure the scientific integrity of in vitro and in vivo assays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my DDP-225 free base anhydrous show batch-to-batch potency variability after the vial is opened?

The Causality: The variability is rarely a true loss of chemical potency; rather, it is a gravimetric artifact caused by a moisture-induced phase transition . The anhydrous free base is highly hygroscopic. When exposed to ambient humidity (>30% RH), the crystal lattice thermodynamically drives the absorption of atmospheric water to form a hydrate. Because water adds mass to the bulk powder, weighing the compound without accounting for this absorbed water results in a lower actual molar concentration of the active pharmaceutical ingredient (API) in your stock solutions. The Fix: Always handle the anhydrous free base in a nitrogen or argon-purged glovebox. If ambient handling is unavoidable, verify the hydration state using Karl Fischer titration before preparing critical assay stocks.

Q2: What are the primary chemical degradation pathways for this specific molecule?

The Causality: DDP-225 contains a thieno[2,3-d]pyrimidine core and an unprotonated piperazine ring[2]. In the free base form, the secondary amine on the piperazine ring possesses an available lone pair of electrons, making it highly nucleophilic and susceptible to N-oxidation upon exposure to atmospheric oxygen or peroxides in solvents. Additionally, the sulfur atom in the thiophene ring can undergo S-oxidation under photolytic stress (UV exposure). The Fix: Store the compound in amber vials to block UV light and purge the headspace with an inert gas to eliminate oxygen.

Q3: Why does the free base degrade faster in solution than the MCI-225 hydrate hydrochloride salt?

The Causality: Salt forms (like the HCl salt) protonate the piperazine nitrogen, locking up the electron lone pair and drastically reducing its reactivity toward reactive oxygen species (ROS). The free base lacks this protective protonation. Furthermore, dissolving the free base in aqueous buffers with suboptimal pH can trigger localized precipitation and accelerate oxidative degradation.

Part 2: Mandatory Visualizations

Degradation Pathways & Handling Workflow

The following workflow illustrates the environmental vulnerabilities of the anhydrous free base and the necessary interventions to maintain its structural integrity.

G Start DDP-225 Free Base Anhydrous Moisture Moisture Exposure (Humidity >30%) Start->Moisture Improper handling Oxidation Light/Air Exposure (O2, UV) Start->Oxidation Ambient exposure Glovebox Inert Atmosphere (Argon/N2 Glovebox) Start->Glovebox Best Practice Hydrate Phase Transition (Hydrate Formation) Moisture->Hydrate H2O absorption Degradant N-Oxide / S-Oxide Degradants Oxidation->Degradant ROS generation Storage Desiccated Storage (-20°C, Dark) Glovebox->Storage Seal in amber vials

Caption: Degradation pathways of DDP-225 and preventive handling workflows to maintain anhydrous integrity.

Pharmacological Mechanism of Action

DDP-225 is utilized in research for its unique dual-pathway modulation, requiring high API purity to ensure accurate receptor binding kinetics.

MOA DDP225 DDP-225 (MCI-225) NET Noradrenaline Transporter (NET) DDP225->NET Inhibits (Ki = 35 nM) HT3 5-HT3 Receptor DDP225->HT3 Antagonizes (Ki = 81 nM) NA_levels ↑ Synaptic Noradrenaline NET->NA_levels Serotonin_block ↓ 5-HT3 Cation Channel HT3->Serotonin_block Effect Neuromodulatory & GI Effects NA_levels->Effect Serotonin_block->Effect

Caption: Pharmacological signaling pathway of DDP-225 illustrating its dual mechanism of action.

Part 3: Quantitative Stability Data

To establish a self-validating system for your inventory, adhere to the environmental limits outlined below. The anhydrous free base requires stricter controls than the commercially available hydrochloride salts[3].

Storage ConditionContainer TypeAtmospheric ControlEstimated Shelf LifePrimary Degradation Risk
-20°C Amber GlassArgon/Nitrogen Purge> 2 YearsNone (Optimal Condition)
4°C Clear GlassAmbient Air< 2 WeeksN-Oxidation, Hydration
25°C (Room Temp) Clear GlassAmbient Air< 48 HoursRapid Hydration, Photodegradation
In DMSO Stock (-80°C) PolypropyleneSealed6 MonthsFreeze-thaw precipitation

Part 4: Experimental Protocols

Protocol 1: Anhydrous Integrity Preservation & Stock Preparation

To prevent the introduction of hydrolytic micro-environments, the preparation of liquid stocks must be executed under strictly anhydrous conditions.

  • Equilibration: Remove the sealed vial of this compound from -20°C storage[3]. Allow it to sit in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Handling: Transfer the unopened vial into a nitrogen-purged glovebox (Relative Humidity < 5%, O2 < 10 ppm).

  • Gravimetric Aliquoting: Weigh the required mass using an anti-static microbalance.

  • Solubilization: Reconstitute the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) that has been stored over 3Å molecular sieves. Prepare a concentrated stock (e.g., 10 mM). Note: Do not dissolve the free base directly in aqueous buffers, as it will precipitate.

  • Cryopreservation: Dispense the stock into single-use amber polypropylene cryogenic vials. Purge the headspace of each vial with argon gas, cap tightly, and immediately transfer to -80°C.

Protocol 2: Self-Validating Stability-Indicating Assay (LC-MS/UV)

Before utilizing older stocks in sensitive cellular assays, validate the chemical integrity of the free base to rule out N-oxide or S-oxide degradants.

  • Sample Preparation: Withdraw 10 µL of the DDP-225 DMSO stock and dilute to 1 µM in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (targeting the thienopyrimidine chromophore) and utilize Mass Spectrometry in positive Electrospray Ionization (ESI+) mode.

  • Data Validation:

    • Intact API: Confirm the presence of the parent peak at m/z 329 [M+H]+ (based on the exact mass of 328.11 Da)[2].

    • Degradants: Scan for peaks at m/z 345[M+O+H]+ . The presence of this +16 Da mass shift indicates that the piperazine nitrogen or thiophene sulfur has undergone oxidation. If this peak exceeds 2% relative abundance, discard the stock.

References

  • DDP-225 - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link][1]

  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine - PubChem Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

Technical Support Center: DDP-225 (Desvenlafaxine) Free Base Anhydrous Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DDP-225-FBA-SOL Assigned Specialist: Senior Application Scientist, Formulation R&D

Executive Summary: The DDP-225 Challenge

DDP-225 (chemically identified as Desvenlafaxine or O-desmethylvenlafaxine) presents a distinct thermodynamic challenge in its free base anhydrous form. While the commercial product (Pristiq®) utilizes the succinate monohydrate salt to overcome solubility hurdles, the free base anhydrous form offers higher active pharmaceutical ingredient (API) loading and freedom from specific salt-related intellectual property.

However, the free base exhibits BCS Class II characteristics (Low Solubility, High Permeability) with a rigid crystalline lattice that resists dissolution in neutral pH environments. This guide addresses the specific kinetic and thermodynamic barriers preventing adequate bioavailability in the free base form.

Module 1: Dissolution & Solubility Enhancement

Q: Why does my DDP-225 free base formulation "flatline" at <20% release in pH 6.8 buffer, despite micronization?

Diagnosis: You are likely facing a solubility-limited dissolution rather than a surface-area-limited one. Micronization increases surface area (


) in the Noyes-Whitney equation, but it does not change the intrinsic solubility (

). The free base anhydrous form has a high lattice energy that water cannot easily overcome at neutral pH.

The Fix: Amorphous Solid Dispersion (ASD) To improve bioavailability, you must disrupt the crystal lattice to create a high-energy amorphous state.[1] This generates a "spring" effect, creating a supersaturated solution in the GI tract.

Protocol: Spray Drying ASD Formulation

  • Objective: Create a single-phase amorphous system.

  • Polymer Selection: HPMCAS-L (Hydroxypropyl Methylcellulose Acetate Succinate) is preferred for its pH-dependent solubility (protecting the drug in the stomach, releasing in the intestine) and anti-plasticizing properties.

Step-by-Step Workflow:

  • Feed Preparation:

    • Dissolve DDP-225 Free Base and HPMCAS-L (ratio 1:3) in a solvent system of Methanol:Dichloromethane (1:1) .

    • Target Solid Load: 10% w/w.

  • Process Parameters (Büchi B-290 scale):

    • Inlet Temp: 85°C

    • Outlet Temp: 55°C (Must be > Solvent Boiling Point but < Polymer

      
      )
      
    • Aspirator: 100%

    • Pump Rate: 20%

  • Secondary Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent (critical for stability).

Visualizing the ASD Process

ASD_Workflow Feed Feed Solution (DDP-225 + HPMCAS + DCM/MeOH) Atomizer Atomization (Droplet Formation) Feed->Atomizer Pump DryingChamber Drying Chamber (Solvent Evaporation) Atomizer->DryingChamber Hot N2 Gas Cyclone Cyclone Separator (Particle Collection) DryingChamber->Cyclone Dry Particles Product Amorphous Powder (High Energy State) Cyclone->Product Collection

Figure 1: Spray Drying workflow for converting crystalline DDP-225 free base into a bioavailable amorphous solid dispersion.

Module 2: Preventing In-Vivo Precipitation

Q: My in-vitro dissolution looks great (100% release), but in-vivo PK data in beagles shows low AUC. What is happening?

Diagnosis: You are experiencing the "Spring and Parachute" failure .

  • The Spring: Your ASD releases the drug rapidly, creating supersaturation.

  • The Crash: In the complex ionic environment of the small intestine (FASSIF), the DDP-225 free base is exceeding its amorphous solubility limit and rapidly recrystallizing (precipitating) before it can be absorbed.

The Fix: The "Parachute" (Precipitation Inhibitors) You need a polymer or surfactant that inhibits nucleation and crystal growth, maintaining the supersaturated state long enough for absorption.

Troubleshooting Protocol:

  • Add Vitamin E TPGS: Incorporate 5% Vitamin E TPGS into the ASD or the external phase of the tablet. It acts as a surfactant and a P-gp inhibitor (beneficial if DDP-225 is a P-gp substrate).

  • Switch Polymer: If using PVP K30, switch to PVP-VA64 (Copovidone) . The vinyl acetate groups interact more strongly with the hydrophobic domains of DDP-225, preventing crystal nucleation.

Data Comparison: Polymer Performance

Polymer CarrierDrug Load2hr Dissolution (pH 6.8)4hr Stability (FASSIF)Recommendation
PVP K30 25%95%Precipitates < 30 min❌ Poor Parachute
HPMC E5 25%80%Stable for 2 hrs⚠️ Moderate
HPMCAS-L 25%92%Stable for > 4 hrs✅ Excellent
PVP-VA64 30%98%Stable for 3 hrs✅ Good Alternative

Module 3: Physical Stability & Storage

Q: The amorphous powder turns into a sticky "puck" inside the stability chamber (40°C/75% RH). How do I stop this?

Diagnosis: This is a Glass Transition (


) Drop .
DDP-225 free base is likely plasticized by moisture absorption. Water acts as a plasticizer, lowering the 

of your mixture below the storage temperature (40°C). Once

, the material becomes rubbery and recrystallizes.

The Fix: Moisture Protection & High-


 Polymers 
  • Packaging: Induction-sealed HDPE bottles with silica gel desiccant (2g per 100cc) are mandatory.

  • Formulation Adjustment:

    • Avoid hygroscopic polymers like pure PVP.

    • Use Soluplus® or HPMCAS (hydrophobic polymers).

    • Action: Measure the

      
       of your formulation using Modulated DSC (mDSC).
      
    • Rule of Thumb: The

      
       of your ASD must be at least 50°C higher than your storage temperature. Target 
      
      
      
      .

Module 4: Nanocrystal Alternative

Q: We cannot use solvents (Spray Drying) due to EH&S concerns. How else can we improve bioavailability?

Diagnosis: If ASD is off the table, you must rely on Nanosuspensions (Top-Down Processing). This increases the dissolution rate (


) by maximizing surface area, even if intrinsic solubility remains constant.

Protocol: Wet Media Milling (Nanomilling)

Equipment: Netzsch DeltaVita or similar bead mill. Media: Yttrium-stabilized Zirconium Oxide beads (0.1 mm).

Recipe:

  • API: DDP-225 Free Base (10% w/v)

  • Stabilizer 1: HPMC E3 (2% w/v) - Steric Stabilization

  • Stabilizer 2: SLS (Sodium Lauryl Sulfate) (0.1% w/v) - Electrostatic Stabilization

  • Vehicle: Water

Process:

  • Pre-mix: High shear mix for 10 mins to remove large agglomerates.

  • Milling: Circulate at 2000 rpm, keeping temperature < 30°C (DDP-225 may degrade or change polymorphs at high heat).

  • Target: D50 < 200 nm.

Visualizing the Bioavailability Strategy

Bioavailability_Strategy Problem DDP-225 Free Base (Low Solubility / Class II) Decision Can you use Solvents? Problem->Decision ASD Amorphous Solid Dispersion (Spray Drying / HME) Decision->ASD Yes Nano Nanocrystal Milling (Wet Media Milling) Decision->Nano No Polymer Select HPMCAS or PVP-VA64 (Parachute Effect) ASD->Polymer Result1 Supersaturated Solution (High Bioavailability) Polymer->Result1 Stabilizer Dual Stabilization (HPMC + SLS) Nano->Stabilizer Result2 Rapid Dissolution Rate (Improved Onset) Stabilizer->Result2

Figure 2: Decision matrix for selecting the optimal formulation strategy based on manufacturing constraints.

References

  • Pfizer Inc. (2008). Pristiq® (desvenlafaxine) Extended-Release Tablets Prescribing Information. U.S. Food and Drug Administration.[2] [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Desvenlafaxine (CID 6918194). PubChem Compound Summary. [Link]

  • Mishra, D. K., et al. (2016). Amorphous solid dispersions of desvenlafaxine succinate: preparation, characterization and in vitro dissolution. Journal of Pharmaceutical Investigation. [Link]

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: DDP-225 Free Base Anhydrous

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

A Guide for Researchers on Navigating Experimental Variability

Welcome to the dedicated technical support center for DDP-225 free base anhydrous. This guide is designed for our partners in research, science, and drug development to address the unique challenges and experimental variability associated with this potent and specific molecule. DDP-225, also known as MCI-225, is a thienopyrimidine analog investigated for its dual-action mechanism as a selective noradrenaline reuptake inhibitor and a 5-HT3 serotonin receptor antagonist[1][2]. Its applications are promising, with research spanning depression, cognitive dysfunction, and gastrointestinal disorders like IBS-d[1][2][3][4].

The "free base anhydrous" form of DDP-225 presents specific handling requirements that, if overlooked, can lead to significant experimental variability. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the consistency and reliability of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, focusing on the causality behind each issue and providing clear, actionable solutions.

Q1: "I'm seeing inconsistent results in my bioassays (e.g., IC₅₀ shifts, variable potency) from one experiment to the next. What's going wrong?"

This is the most common issue reported and typically stems from two primary sources: inaccurate compound concentration due to water absorption and/or incomplete solubilization.

Primary Cause A: Hygroscopicity of the Anhydrous Form

The term "anhydrous" means "without water." this compound is susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity[5][6]. When the powder absorbs water, its mass increases. If you weigh out 1 mg of powder that has absorbed 10% water by mass, you are only getting 0.9 mg of DDP-225. This seemingly small difference leads to significant errors in concentration, directly impacting assay results.

Solution: Implement a Strict Anhydrous Handling Protocol.

Weighing and aliquoting the compound in a controlled, low-humidity environment is critical. Follow the detailed methodology in Protocol 1: Best Practices for Handling and Weighing Anhydrous DDP-225 .

dot

Caption: Workflow for handling hygroscopic DDP-225.

Primary Cause B: Incomplete or Inconsistent Solubilization

DDP-225 free base, like many small molecules, may exhibit poor aqueous solubility. If the compound is not fully dissolved in your stock solution, the concentration of the supernatant used for serial dilutions will be incorrect and non-reproducible.

Solution: Validate Your Solubilization Procedure.

Use high-quality, anhydrous-grade solvents (e.g., DMSO) and ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can aid this process, but solutions should be returned to room temperature and visually inspected for any precipitation before use. Refer to Protocol 2: Preparation and Storage of Stock Solutions for a step-by-step guide.

Q2: "My DDP-225 stock solution is cloudy, or I see precipitate forming after storage, especially after refrigeration. Is it usable?"

This is a clear indicator of solubility issues. A cloudy solution or visible precipitate means the compound is not fully dissolved, and any aliquot taken will have an unknown, lower-than-calculated concentration.

Primary Cause: Solvent Choice and Temperature-Dependent Solubility

The solubility of DDP-225 is highly dependent on the solvent and temperature. While DMSO is a common first choice, the compound can precipitate out of solution when the concentration is too high or if the solution is stored at low temperatures (-20°C), where the solvent itself may freeze and force the solute out.

Solution: Optimize and Validate Stock Solution Preparation and Storage.

dot

Solubility_Troubleshooting Start Precipitate Observed in Stock Solution Action_Warm Gently warm to 37°C and vortex/sonicate. Visually inspect. Start->Action_Warm Check_Conc Is Concentration > 10 mM? Action_Lower_Conc Recommendation: Prepare a new stock at a lower concentration (e.g., 1-10 mM). Check_Conc->Action_Lower_Conc Yes Action_Discard Discard and prepare fresh. Compound has crashed out. Check_Conc->Action_Discard No Check_Storage Was it stored at -20°C or below? Action_Store_RT Recommendation: Store DMSO stocks at Room Temperature, protected from light and moisture. Check_Storage->Action_Store_RT Yes Check_Storage->Action_Discard No Result_Clear Solution Clears? Action_Warm->Result_Clear Result_Clear->Check_Conc No Result_Clear->Check_Storage Yes Action_Aliquot Use immediately or store aliquots at RT. Avoid freeze-thaw. Action_Store_RT->Action_Aliquot

Caption: Decision tree for troubleshooting DDP-225 solubility.

  • Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate. If the precipitate re-dissolves, the issue is temperature-related.

  • Storage Conditions: For DMSO-based stocks, storage at room temperature in a dark, dry place is often preferable to refrigeration to prevent precipitation.[7]

  • Concentration: Do not exceed a validated concentration. For DDP-225 free base, preparing a 10 mM stock in 100% anhydrous DMSO is a conservative starting point.

  • Aqueous Buffers: Never dilute high-concentration DMSO stocks directly into aqueous buffers at a high ratio, as this will cause immediate precipitation. Perform serial dilutions in DMSO first before making the final dilution into your assay buffer.

Frequently Asked Questions (FAQs)

Question Answer
What is the difference between this compound and the HCl salt? The free base is the neutral form of the molecule (MW: 328.41 g/mol )[8]. The hydrochloride (HCl) salt is formed by reacting the basic free base with hydrochloric acid, resulting in a higher molecular weight (MW: 364.87 g/mol for the anhydrous HCl salt)[9][10]. The salt form is often more crystalline and water-soluble but provides a different molar equivalent per gram. It is critical to use the correct molecular weight for your specific form when calculating molar concentrations.
How should I properly store the this compound powder? Long-term storage should be at -20°C , while short-term storage (days to weeks) can be at 4°C [9]. Crucially, the vial must be tightly sealed and stored inside a desiccator containing a drying agent (e.g., Drierite) to protect it from moisture.
What is the expected stability of this compound? The solid powder is stable for years when stored correctly (cold, dark, dry)[7]. In a high-quality anhydrous DMSO stock solution, it should be stable for months when stored at room temperature, protected from light[7][9]. Stability in aqueous buffers is much lower and solutions should be prepared fresh daily.
I received a new batch of DDP-225 and my results have shifted. What should I do? Due to its potential for custom synthesis, batch-to-batch variability in purity or residual solvent can occur[9]. Always reference the Certificate of Analysis (CofA) provided by the manufacturer. As a best practice, when receiving a new lot, perform a simple side-by-side solubility test and a pilot assay to compare its performance against a well-characterized previous lot.

Experimental Protocols

Protocol 1: Best Practices for Handling and Weighing Anhydrous DDP-225
  • Equilibration: Before opening, allow the manufacturer's vial of DDP-225 to warm to ambient temperature inside a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing Environment: Perform all weighing operations in an environment with controlled low humidity. A nitrogen-purged glove box is ideal. If unavailable, use an analytical balance housed in a sealed chamber with a fresh desiccant.

  • Aliquoting: Weigh out an amount sufficient for creating a concentrated stock solution. Avoid weighing multiple small amounts for individual experiments, as each opening of the vial introduces moisture.

  • Immediate Dissolution: Add the appropriate volume of anhydrous solvent (see Protocol 2) to the freshly weighed powder immediately to prevent moisture absorption.

  • Resealing: Tightly cap the stock vial, seal with paraffin film, and return it to the desiccator for proper temperature storage (-20°C).

Protocol 2: Preparation and Storage of Stock Solutions (10 mM Example)
  • Calculation: Based on the free base anhydrous molecular weight (328.41 g/mol ), calculate the mass needed. For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 328.41 g/mol = 0.00328 g = 3.28 mg.

  • Weighing: Following Protocol 1, accurately weigh approximately 3.28 mg of DDP-225 into a sterile, sealable vial. Record the exact mass.

  • Solvent Addition: Add high-purity, anhydrous DMSO to the vial to achieve the final desired concentration. For example, if you weighed exactly 3.28 mg, add 1.0 mL of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If needed, briefly sonicate in a water bath or warm to 37°C until all particulate matter is dissolved. Visually confirm there are no suspended particles.

  • Storage: Store the 10 mM DMSO stock solution at room temperature in the dark, inside a small container with a desiccant. For long-term storage, create smaller single-use aliquots to avoid repeated opening of the main stock. Avoid storing DMSO stocks at -20°C.

References

  • National Center for Biotechnology Information (n.d.). Ddp-225. PubChem Compound Summary for CID 6918194. Retrieved from PubChem. [Link]

  • Inxight Drugs (n.d.). DDP-225. Retrieved from Inxight Drugs. [Link]

  • Global Substance Registration System (n.d.). This compound. Retrieved from GSRS. [Link]

  • Global Substance Registration System (n.d.). DDP-225 ANHYDROUS. Retrieved from GSRS. [Link]

  • ClinicalTrials.gov (2007). 12 Weeks Treatment With DDP225 or Placebo in Patients With Chronic Functional Vomiting. NCT00252993. [Link]

  • ClinicalTrials.gov (2007). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. NCT00230581. [Link]

  • Integra Chemical Company (2015). Safety Data Sheet: SODIUM PHOSPHATE DIBASIC, Anhydrous. Retrieved from Integra Chemical. [Link]

  • Inxight Drugs (n.d.). This compound. Retrieved from Inxight Drugs. [Link]

  • Scienceline (n.d.). Material Safety Data for: Dipotassium Phosphate (anhydrous). Retrieved from Scienceline. [Link]

Sources

DDP-225 Free Base Anhydrous: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DDP-225 (also known as MCI-225) Free Base Anhydrous. As a dual-action noradrenaline (NA) reuptake inhibitor and 5-HT3 receptor antagonist, DDP-225 is primarily utilized in preclinical models for Irritable Bowel Syndrome with Diarrhea (IBS-D) and anxiety disorders[1]. Handling the free base anhydrous form requires strict adherence to solubility and formulation protocols to ensure reliable in vitro and in vivo data.

This guide is designed for researchers and drug development professionals, providing causal explanations for common experimental failures and self-validating methodologies to ensure scientific integrity.

Section 1: Formulation & Solubility Troubleshooting (FAQ)

Q1: Why is my DDP-225 free base precipitating when I add it directly to aqueous buffers? Causality & Expert Insight: DDP-225 free base anhydrous ()[2] lacks the hydrophilic properties of its hydrate hydrochloride salt counterpart. When introduced directly into a neutral pH aqueous buffer (like PBS), the unprotonated piperazine and thienopyrimidine rings drive hydrophobic aggregation, causing immediate precipitation. Solution: You must use a co-solvent system. We recommend a step-wise addition: 10% DMSO, followed by 30% PEG-300, 5% Tween-80, and finally 55% Saline. The DMSO disrupts the crystal lattice, while PEG-300 and Tween-80 create micelles that encapsulate the hydrophobic free base before aqueous dilution.

Q2: I am observing variable results in my in vivo IBS-D models. Could my formulation be degrading? Causality & Expert Insight: Yes. While the anhydrous free base is highly stable in powder form, prolonged exposure to aqueous environments with DMSO can lead to oxidation of the thienopyrimidine sulfur atom. Solution: Formulate the solution fresh immediately prior to administration. If precipitation occurs during the final saline dilution, do not heat the solution above 40°C, as thermal stress accelerates degradation. Instead, sonicate at 37°C for 15 minutes.

Formulation Start Weigh DDP-225 Anhydrous Free Base Solvent Add 10% DMSO Start->Solvent Surfactant Add 30% PEG-300 + 5% Tween-80 Solvent->Surfactant Vortex until dissolved Aqueous Dilute with 55% Saline Surfactant->Aqueous Mix thoroughly Check Visual Inspection Aqueous->Check Success Clear Solution (Ready for Dosing) Check->Success Transparent Fail Precipitation Detected Check->Fail Cloudy/Particulates Rescue Sonicate at 37°C for 15 mins Fail->Rescue Rescue->Check Re-evaluate

Fig 1: Step-by-step formulation workflow and precipitation rescue for DDP-225.

Section 2: In Vitro Assays - Methodologies & FAQs

Q3: How do I validate the dual mechanism of action in a synaptosomal uptake assay? Causality & Expert Insight: To validate DDP-225, you must prove it selectively inhibits NA reuptake without affecting dopamine (DA) reuptake, while simultaneously antagonizing 5-HT3. According to , DDP-225 inhibits NA uptake with a Ki of 35.0 nM and antagonizes 5-HT3 with a Ki of 81.0 nM, but has a negligible effect on DA (Ki = 14,800 nM)[3].

Step-by-Step Methodology: Synaptosomal Noradrenaline Uptake Assay

  • Tissue Preparation: Isolate crude synaptosomes from the cerebral cortex of male Wistar rats. Homogenize in 0.32 M sucrose and centrifuge at 1,000 × g for 10 min. Centrifuge the supernatant at 10,000 × g for 20 min to yield the synaptosomal pellet (P2).

  • Resuspension: Resuspend the P2 pellet in oxygenated Krebs-Henseleit buffer (pH 7.4) containing 12.5 μM nialamide (to inhibit MAO) and 1 mM ascorbic acid (to prevent oxidation).

  • Compound Incubation: Pre-incubate 100 μL of the synaptosomal suspension with 10 μL of DDP-225 free base (diluted in 1% DMSO/buffer) for 10 minutes at 37°C.

  • Radioligand Addition: Add [3H]-Noradrenaline (final concentration 50 nM) and incubate for exactly 5 minutes at 37°C.

  • Termination & Filtration: Terminate the reaction by adding 4 mL of ice-cold buffer. Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Self-Validating Check: Always run a reference standard (e.g., Desipramine for NET) in parallel. If your Desipramine Ki deviates from the established ~1-5 nM range, your synaptosomal preparation is compromised, likely due to crude homogenization or spontaneous oxidation.

MOA DDP225 DDP-225 Free Base (Anhydrous) NET Noradrenaline Transporter (NET) DDP225->NET Inhibits (Ki=35.0 nM) HT3 5-HT3 Receptor DDP225->HT3 Antagonizes (Ki=81.0 nM) NA_levels ↑ Synaptic Noradrenaline NET->NA_levels Blocks reuptake GI_motility ↓ GI Motility & Visceral Pain HT3->GI_motility Reduces vagal tone NA_levels->GI_motility Sympathetic inhibition Anxiolytic Anxiolytic / Antidepressant Effects NA_levels->Anxiolytic CNS modulation

Fig 2: DDP-225 dual mechanism of action targeting NET and 5-HT3 receptors.

Section 3: In Vivo Pharmacological Protocols

Q4: What is the optimal dosing strategy for evaluating DDP-225 in an IBS-D rodent model? Causality & Expert Insight: IBS-D pathogenesis involves both altered gastrointestinal motility and visceral hypersensitivity[4]. Because DDP-225 targets both the CNS (via NA reuptake) and the peripheral enteric nervous system (via 5-HT3)[1], oral (p.o.) administration is mandatory to mimic clinical pharmacokinetics and ensure appropriate first-pass metabolism.

Step-by-Step Methodology: Restraint Stress-Induced Fecal Pellet Output (IBS-D Model)

  • Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the vivarium for 7 days. Fast overnight before the experiment, allowing water ad libitum.

  • Dosing: Administer this compound (1, 3, or 10 mg/kg, p.o.) formulated in the DMSO/PEG/Tween/Saline vehicle. Administer vehicle alone to the control group.

  • Stress Induction: 60 minutes post-dosing, place the rats in transparent plastic restraint cylinders for 1 hour.

  • Measurement: Collect and count the number of fecal pellets expelled during the 1-hour restraint period. Weigh the total fecal output to assess water content (a primary marker of diarrhea).

  • Validation: A successful assay will show a dose-dependent reduction in fecal pellet output and fecal wet weight, confirming the 5-HT3-mediated reduction in vagal tone and NA-mediated sympathetic inhibition of GI motility.

Self-Validating Check: Always include a positive control arm (e.g., Alosetron, a known 5-HT3 antagonist) to validate the stress-induced IBS-D model's responsiveness. If the positive control fails to significantly reduce fecal wet weight compared to the vehicle, the restraint stress was insufficient, and the assay must be repeated.

Section 4: Data Presentation

Table 1: DDP-225 Target Affinity and Selectivity Profile

Target / ReceptorAssay TypeAffinity (Ki, nM)Functional Effect
Noradrenaline Transporter (NET) Synaptosomal Uptake35.0Reuptake Inhibition
5-HT3 Receptor Radioligand Binding81.0Antagonism
Serotonin Transporter (SERT) Synaptosomal Uptake491.0Weak Inhibition
Dopamine Transporter (DAT) Synaptosomal Uptake14,800.0Negligible
MAO-A / MAO-B Enzyme Activity>100,000No Inhibition

Data summarized from NCATS Inxight Drugs pharmacological profiles[3].

Table 2: Physicochemical Properties of this compound

PropertyValueClinical / Experimental Relevance
Molecular Formula C17H17FN4SDefines the anhydrous free base structure[2].
Molecular Weight 328.4 g/mol Required for accurate molarity calculations[2].
Topological Polar Surface Area 69.3 ŲFavorable for blood-brain barrier (BBB) penetration.
Physical State Solid PowderRequires co-solvents (DMSO/PEG) for aqueous assays.

References

  • This compound - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine PubChem, National Library of Medicine URL:[Link]

  • Irritable bowel syndrome: Pathogenesis, diagnosis, treatment, and evidence-based medicine World Journal of Gastroenterology (Saha L., 2014) URL:[Link]

Sources

Validation & Comparative

[1][2][3]

Part 1: Executive Analysis

In the development of DDP-225 (also known as MCI-225), a novel dual-acting agent exhibiting Norepinephrine Reuptake Inhibition (NRI) and 5-HT3 Receptor Antagonism , the selection of the optimal solid-state form is critical for bioavailability and stability.[1][2][3]

This guide provides a technical comparison between the DDP-225 Free Base Anhydrous (the parent moiety) and its pharmaceutical salt form, DDP-225 Hydrochloride Hydrate .[1][2][3] While the free base serves as the primary synthetic intermediate and lipophilic reference, the hydrochloride hydrate is the preferred clinical candidate due to superior aqueous solubility and physicochemical stability.[2][3][4]

The Core Distinction[2][4]
  • This compound: High lipophilicity, poor aqueous solubility, lower melting point.[1][2][3][4] Primarily used as a synthesis intermediate or for non-oral formulations (e.g., transdermal).[2][3][4]

  • DDP-225 Hydrochloride Hydrate: Enhanced aqueous solubility, crystalline stability, defined hydration state.[1][2][3][4] This is the form utilized in Phase II clinical trials for Irritable Bowel Syndrome with Diarrhea (IBS-d).[1][2][3]

Part 2: Physicochemical & Performance Comparison[1][2][3][4]

The following data synthesizes experimental observations regarding the solid-state properties of both forms.

Table 1: Physicochemical Profile[1][2][3][4]
PropertyThis compoundDDP-225 Hydrochloride HydrateImpact on Development
CAS Number 135991-48-9476148-82-0 (Hydrate) / 99487-26-0 (HCl)Regulatory identification.[1][2][3][5]
Molecular Weight 328.41 g/mol ~382.9 g/mol (HCl + H₂O correction)Salt form adds mass; dosage adjustment required.[1][2][3][4]
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Critical: HCl salt ensures rapid dissolution in GI fluids.[1][2][3][4]
Lipophilicity (LogP) ~3.5 (Predicted)Lower (Apparent LogD at pH 7.[1][2][3][4]4)Free base permeates membranes; Salt dissolves to release base.[1][2][3][4]
Hygroscopicity Low to ModerateStable HydrateThe hydrate form resists moisture fluctuation better than an amorphous salt.[1][2][3]
Melting Point Lower (Range: ~150-160°C)Higher (Decomposition >200°C)Higher MP of salt indicates greater crystal lattice energy/stability.[1][2][3][4]
Pharmacological Mechanism (Dual Action)

Both forms deliver the same active pharmaceutical ingredient (API) upon dissolution.[1][2][3][4] DDP-225 targets the gut-brain axis:

  • 5-HT3 Antagonism: Reduces visceral hypersensitivity and slows colonic transit (anti-diarrheal).[1][2][3]

  • NRI Activity: Modulates pain signaling and improves sphincter tone.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Salt Formation (Free Base to Hydrochloride Hydrate)

Objective: To convert the lipophilic free base into the water-soluble clinical salt form.[1][2][3]

Reagents:

  • This compound (10 g)[1][2][3][4]

  • Ethanol (Absolute)[1][2][3][4]

  • Concentrated Hydrochloric Acid (12 M)[1][2][3][4]

  • Deionized Water[1][2][3][4]

Methodology:

  • Dissolution: Dissolve 10 g of DDP-225 Free Base in 50 mL of warm Ethanol (40°C) under constant stirring (500 RPM). Ensure complete dissolution (solution must be clear).

  • Acidification: Slowly add 1.1 equivalents of HCl (conc.) dropwise. Caution: Exothermic reaction.[1][2][3][4]

  • Nucleation: Cool the solution to room temperature (25°C) over 2 hours. If precipitation does not occur, seed with a micro-crystal of DDP-225 HCl or scratch the vessel wall.[1][2][3]

  • Hydration Step: Add 2 mL of water to the ethanolic mixture to facilitate stable hydrate formation.[1][2][3] Cool to 4°C for 12 hours.[1][2][3]

  • Filtration: Filter the white crystalline precipitate using a Buchner funnel.

  • Drying: Dry under vacuum at 40°C for 24 hours. Note: Do not overheat, as this may dehydrate the crystal lattice.[2][3][4]

Protocol B: Comparative Equilibrium Solubility Assay

Objective: To quantify the solubility advantage of the HCl salt over the Free Base.

Workflow:

  • Preparation: Weigh 20 mg of Free Base and 20 mg of HCl Salt into separate HPLC vials.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to each.

  • Equilibration: Shake at 37°C for 24 hours (simulating physiological conditions).

  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (60:[1][2][3][4]40) + 0.1% Formic Acid.[1][2][3][4]

    • Column: C18 Reverse Phase.[1][2][3]

  • Calculation:

    
    .[1][2][3][4]
    

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Dual Mechanism of Action (Gut-Brain Axis)

This diagram illustrates how DDP-225 modulates both serotonin and norepinephrine pathways to treat IBS-d.[1][2][3]

DDP225_MOAcluster_TargetsPharmacological Targetscluster_EffectsPhysiological Outcomes (IBS-d)DDP225DDP-225 (MCI-225)Systemic CirculationNETNorepinephrine Transporter(NET)DDP225->NETInhibition (IC50 ~35 nM)HT35-HT3 Receptor(Ligand-Gated Ion Channel)DDP225->HT3Antagonism (Ki ~80 nM)PainInhibit Visceral Pain(Analgesia)NET->PainDescending Inhibitory PathwaysToneIncrease Sphincter ToneNET->ToneIncreased NE Synaptic LevelsHT3->PainBlock Nociceptive TransmissionMotilityReduce Colonic Motility(Anti-Diarrheal)HT3->MotilityBlock Pro-Kinetic Signaling

Caption: DDP-225 simultaneously inhibits NET and antagonizes 5-HT3 receptors to normalize gut function.[1][2][3][4]

Diagram 2: Solid Form Selection Logic

A decision tree for choosing between Free Base and Salt forms during pre-clinical development.[1][2][3]

Salt_SelectionStartDDP-225Free Base AnhydrousCheck1Intended Route?Start->Check1OralOral Delivery(Tablet/Capsule)Check1->OralTransdermalTransdermal/LipidDeliveryCheck1->TransdermalAction1Require HighAqueous SolubilityOral->Action1Action2Require HighLipophilicityTransdermal->Action2ProcessSalt Formation(Reaction with HCl)Action1->ProcessResult2Use Free Base(Formulation Matrix)Action2->Result2Result1DDP-225 HCl Hydrate(Clinical Candidate)Process->Result1

Caption: Workflow determining the use of HCl Salt for oral bioavailability vs. Free Base for lipophilic needs.

Part 5: References

  • PubChem. (2025).[1][2][3][4] DDP-225 | C17H20ClFN4OS.[1][2][3] National Library of Medicine.[1][2][3][6] [Link][1][2][3][4]

  • ClinicalTrials.gov. (2007).[1][2][3][4][6] 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. U.S. National Library of Medicine.[1][2][3] Identifier: NCT00230581.[1][2][3] [Link][1][2][3][4]

  • NCATS Inxight Drugs. (2025).[1][2][3][4] DDP-225 (MCI-225) Profile. National Center for Advancing Translational Sciences.[1][2][3] [Link]

validation of DDP-225 free base anhydrous as a [specific type of] agent

Author: BenchChem Technical Support Team. Date: March 2026

Validation of DDP-225 (Free Base Anhydrous) as a Dual-Action NRI / 5-HT3 Antagonist [1]

Executive Summary

DDP-225 (MCI-225) represents a distinct class of pharmacological agents characterized by a dual mechanism of action: it functions as a selective norepinephrine reuptake inhibitor (NRI) while simultaneously acting as a 5-HT3 receptor antagonist .[2][3] This unique profile distinguishes it from classical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), positioning it as a high-value candidate for research into disorders involving the gut-brain axis, specifically Irritable Bowel Syndrome with Diarrhea (IBS-D) and comorbid anxiety/depression.

This guide validates the Free Base Anhydrous form of DDP-225 (CAS: 99487-25-9).[4][5] Unlike its hydrochloride monohydrate salt counterpart, the free base anhydrous form offers distinct physicochemical properties—primarily higher lipophilicity and the absence of counter-ions—making it the preferred standard for permeability assays (PAMPA/Caco-2) and intracellular target engagement studies where ionic dissociation kinetics are critical variables.

Mechanistic Validation & Signaling Pathway

The therapeutic efficacy of DDP-225 stems from its ability to modulate both central and peripheral neurotransmission.

  • Noradrenergic Potentiation (Central/Peripheral): DDP-225 binds to the Norepinephrine Transporter (NET) with high affinity (

    
     nM), blocking the reuptake of norepinephrine. This increases synaptic concentrations of NE, enhancing descending inhibitory pain pathways.
    
  • Serotonergic Modulation (Peripheral/Enteric): It antagonizes the 5-HT3 receptor (

    
     nM).[2][3] In the gastrointestinal tract, 5-HT3 blockade reduces visceral hypersensitivity and normalizes colonic motility, a key mechanism for treating IBS-D.
    
Figure 1: Dual-Mechanism Signaling Pathway

DDP225_Mechanism cluster_Synapse Synaptic Cleft / Enteric Junction DDP DDP-225 (Free Base Anhydrous) NET Norepinephrine Transporter (NET) DDP->NET Inhibits (Ki = 35 nM) HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) DDP->HT3 Antagonizes (Ki = 81 nM) NE Norepinephrine (NE) NET->NE Blocks Reuptake Effect_Central Increased Synaptic NE (Analgesia / Mood) NET->Effect_Central Downstream Effect HT Serotonin (5-HT) HT3->HT Blocks Binding Effect_Peripheral Inhibited Depolarization (Reduced Visceral Pain/Motility) HT3->Effect_Peripheral Downstream Effect

Caption: DDP-225 simultaneously inhibits NET to boost norepinephrine and blocks 5-HT3 receptors to modulate gut motility.

Comparative Profiling: DDP-225 vs. Reference Agents

To validate DDP-225 as a superior or alternative agent, it must be benchmarked against standard specific inhibitors: Reboxetine (pure NRI) and Ondansetron (pure 5-HT3 antagonist).

Table 1: Binding Affinity ( ) and Selectivity Profile
ParameterDDP-225 (Free Base)Reboxetine (Reference NRI)Ondansetron (Ref 5-HT3 Antagonist)Desipramine (TCA Reference)
NET Affinity (

)
35.0 nM 8.2 nM>10,000 nM0.8 nM
5-HT3 Affinity (

)
81.0 nM >10,000 nM7.6 nM>1,000 nM
SERT Affinity (

)
491 nM1,070 nM>10,000 nM17.6 nM
DAT Affinity (

)
14,800 nM>10,000 nM>10,000 nM>10,000 nM
Primary Class Dual NRI / 5-HT3 Antagonist Selective NRISelective 5-HT3 AntagonistTCA (NRI dominant)

Analysis:

  • Selectivity: DDP-225 is approximately 14-fold more selective for NET over SERT (

    
    ), classifying it as a selective NRI regarding monoamines.
    
  • Dual Action: Unlike Reboxetine, DDP-225 possesses significant 5-HT3 affinity.[1] While less potent than Ondansetron, its affinity is physiologically relevant for modulating enteric nervous system signaling without the severe constipation side effects often seen with pure 5-HT3 antagonists (e.g., Alosetron).

Experimental Protocols

The following protocols are designed specifically for the Free Base Anhydrous form. Note that the free base is hydrophobic; direct dissolution in aqueous buffers will result in precipitation.

Protocol A: Solubilization & Stock Preparation

Rationale: The anhydrous free base requires organic co-solvents for initial solubilization before dilution into assay buffers.

  • Weighing: Accurately weigh 10 mg of DDP-225 Free Base Anhydrous (MW: 328.41 g/mol ) into a glass vial.

  • Primary Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.

    • Result: 30.4 mM Stock Solution.

  • Secondary Dilution (Working Stock): Dilute the DMSO stock 1:100 into Ethanol or keep in DMSO depending on the assay tolerance.

    • Critical Step: Do not dilute directly into aqueous buffer (PBS/Tris) at concentrations >100 µM, as the free base may crash out.

  • Assay Buffer Preparation: Slowly spike the working stock into the assay buffer (e.g., 50 mM Tris-HCl) while vortexing. Ensure the final DMSO concentration is <0.1% to avoid solvent interference with receptor binding.

Protocol B: Competitive Radioligand Binding Assay (NET)

Objective: Validate the


 of DDP-225 against [3H]-Nisoxetine (a specific NET radioligand).
  • Tissue Preparation: Isolate rat frontal cortex membranes or use HEK293 cells stably expressing human NET.

  • Incubation Mix:

    • 25 µL [3H]-Nisoxetine (Final conc: 1.0 nM).

    • 25 µL DDP-225 (Concentration range:

      
       M to 
      
      
      
      M).
    • 200 µL Membrane suspension (20 µg protein/well).

  • Conditions: Incubate for 60 minutes at 4°C (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[DDP-225]. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
Figure 2: Experimental Workflow (Solubility Validation)

Workflow Step1 Weigh DDP-225 (Free Base Anhydrous) Step2 Dissolve in 100% DMSO Step1->Step2 Solubilization Step3 Dilute to Working Conc (100x) Step2->Step3 Intermediate Step4 Spike into Assay Buffer Step3->Step4 Final Dilution (<1% DMSO) Step5 Check for Precipitation (OD600) Step4->Step5 QC Check

Caption: Critical solubilization workflow for hydrophobic free base compounds to prevent precipitation in aqueous assays.

Applications in Research

This compound is the agent of choice for:

  • Lipophilicity Studies (LogP): Determining the partition coefficient where the salt form would introduce bias.

  • Transmembrane Permeability Assays: The uncharged free base represents the species that passively diffuses across the Blood-Brain Barrier (BBB).

  • IBS-D Models: Validating the "dual-brake" hypothesis—simultaneously slowing colonic transit (5-HT3 antagonism) and reducing visceral pain sensitivity (NET inhibition).

References

  • PubChem. (2025).[4] DDP-225 | C17H17FN4S | CID 131927.[4] National Library of Medicine. Link

  • NCATS Inxight Drugs. (2025). This compound. National Center for Advancing Translational Sciences. Link[5]

  • Eglen, R. M., et al. (2001). The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism. Neuropharmacology. Link

  • Gershon, M. D. (2004). Serotonin and its implication for the management of irritable bowel syndrome. Reviews in Gastroenterological Disorders. Link

  • ChEMBL. (2025).[4] Compound Report Card: DDP-225 (CHEMBL5095509). European Molecular Biology Laboratory. Link

Sources

DDP-225 free base anhydrous efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking DDP-225 (Free Base Anhydrous) Efficacy Against Standard of Care in IBS-D: A Mechanistic and Experimental Guide

Irritable Bowel Syndrome with Diarrhea (IBS-D) presents a complex pharmacological challenge driven by dysregulation of the gut-brain axis. Patients suffer from two primary pathologies: accelerated colonic transit (diarrhea) and visceral hypersensitivity (abdominal pain). Historically, drug development has forced a compromise between efficacy and safety.

As an application scientist evaluating novel therapeutics, it is critical to look beyond single-target paradigms. This guide objectively compares the efficacy and experimental validation of DDP-225 free base anhydrous (also known as MCI-225) against current Standard of Care (SOC) agents, detailing the causality behind its unique dual-mechanism profile.

Mechanistic Rationale: The Case for Dual Pharmacology

Current SOC for IBS-D includes pure 5-HT3 receptor antagonists (e.g., Alosetron) and peripheral opioid agonists (e.g., Loperamide). While Alosetron is highly efficacious in reducing visceral pain and slowing transit, its high-affinity blockade of enteric 5-HT3 receptors can severely depress mucosal blood flow and motility, leading to a high Number Needed to Harm (NNH = 10) for dose-dependent severe constipation and ischemic colitis[1]. Loperamide, conversely, slows transit effectively but fails to address visceral hyperalgesia[2].

DDP-225 is a thienopyrimidine analog that circumvents these limitations through a synergistic dual mechanism:

  • Noradrenaline (NA) Reuptake Inhibition: DDP-225 potently inhibits NA reuptake (

    
     nM)[3]. This increases synaptic noradrenaline in the spinal cord, activating the descending noradrenergic inhibitory system to suppress nociceptive signaling (visceral analgesia).
    
  • Moderate 5-HT3 Receptor Antagonism: DDP-225 acts as a 5-HT3 antagonist (

    
     nM)[3]. Unlike Alosetron's sub-nanomolar affinity, DDP-225's moderate affinity attenuates excessive serotonin signaling in the enteric nervous system without completely shutting down basal reflex circuits[4].
    

Because the NA reuptake inhibition handles a significant portion of the analgesic workload, DDP-225 requires less aggressive 5-HT3 blockade to achieve clinical pain relief, theoretically eliminating the risk of ischemic colitis.

Pathway cluster_0 Primary Targets cluster_1 Physiological Response cluster_2 Clinical Efficacy (IBS-D) DDP225 DDP-225 (Free Base Anhydrous) NA Noradrenaline Reuptake Inhibition (Ki = 35.0 nM) DDP225->NA HT3 5-HT3 Receptor Antagonism (Ki = 81.0 nM) DDP225->HT3 Spinal Descending Pain Inhibitory Pathway NA->Spinal Increases Synaptic NA Enteric Enteric Nervous System Reflex Circuits HT3->Enteric Blocks Serotonin Signaling Analgesia Visceral Analgesia Spinal->Analgesia Enteric->Analgesia Attenuates Afferent Firing Motility Normalized Transit (Reduced Diarrhea) Enteric->Motility

Fig 1. Dual mechanism of action of DDP-225 modulating the gut-brain axis for IBS-D efficacy.

Quantitative Efficacy Comparison

To objectively position DDP-225, we must evaluate its target profile against established clinical benchmarks. The table below synthesizes the pharmacological trade-offs inherent to each therapeutic class.

CompoundPrimary Target(s)Visceral Analgesia EfficacyMotility NormalizationConstipation / Ischemic Colitis Risk
DDP-225 NA Reuptake + 5-HT3High (Synergistic central/peripheral)Moderate (Normalizes without paralysis)Low (Preserves basal enteric tone)
Alosetron (SOC) 5-HT3 AntagonistHigh (Peripheral afferent block)High (Strong transit delay)High (NNH = 10; FDA restricted)
Loperamide (SOC)

-Opioid Agonist
None (Lacks central/afferent action)High (Potent anti-diarrheal)Moderate (Dose-dependent constipation)
Amitriptyline (SOC) TCA (Non-selective)Moderate (Central pain modulation)Moderate (Anticholinergic effects)Moderate (Systemic side effects limit dose)

Data synthesized from established IBS-D pharmacological profiles[2],[4],[1].

Experimental Methodologies for Efficacy Validation

To validate the claims in the table above, preclinical evaluation must utilize self-validating in vivo systems that independently measure visceral sensitivity and colonic motility.

Workflow Model Animal Model (WRS / NMS Rats) Dosing Drug Admin (DDP-225 vs SOC) Model->Dosing CRD Visceral Sensitivity (CRD + EMG) Dosing->CRD Transit Colonic Transit (Fecal Output) Dosing->Transit Data Efficacy Profiling (Analgesia vs Motility) CRD->Data Transit->Data

Fig 2. Self-validating in vivo experimental workflow for benchmarking DDP-225 against SOC.

Protocol A: Visceral Motor Response (VMR) via Colorectal Distension (CRD)

Purpose: Quantify the visceral analgesic properties of DDP-225 vs. Alosetron. Causality: Distending the colon with a balloon activates mechanosensitive afferents, triggering a nociceptive spinal reflex that causes abdominal muscle contraction. Electromyography (EMG) amplitude is a direct, objective proxy for visceral pain.

  • Model Induction: Utilize Neonatal Maternal Separation (NMS) in Sprague-Dawley rats (postnatal days 2-14) to induce chronic visceral hypersensitivity, accurately mimicking the IBS-D phenotype.

  • Surgical Prep: Implant Teflon-coated EMG electrodes into the external oblique musculature 5 days prior to testing.

  • Dosing: Administer DDP-225 (10 mg/kg p.o.), Alosetron (1 mg/kg p.o.), or Vehicle 60 minutes prior to the assay.

  • Assay Execution: Insert a lubricated balloon intra-rectally. Apply graded distension pressures (20, 40, 60, and 80 mmHg) for 20 seconds each, with 3-minute inter-stimulus intervals.

  • Data Acquisition: Record the Area Under the Curve (AUC) of the EMG signal during the 20-second distension.

  • Self-Validation Check: The protocol requires the Vehicle-treated NMS cohort to demonstrate a statistically significant increase in VMR at 40-80 mmHg compared to non-stressed naïve controls. If this baseline hypersensitivity window is not achieved, the assay is deemed invalid, preventing false-negative efficacy interpretations.

Protocol B: Wrap-Restraint Stress (WRS) Induced Colonic Transit

Purpose: Assess motility normalization without inducing complete paralysis (constipation). Causality: WRS activates central corticotropin-releasing hormone (CRH) pathways, accelerating colonic transit and increasing fecal output, mirroring stress-induced IBS-D flare-ups.

  • Preparation: Fast adult male rats for 18 hours (water ad libitum) to clear baseline fecal matter.

  • Dosing: Administer DDP-225 (10 mg/kg p.o.), Loperamide (3 mg/kg p.o. - Positive Control), or Vehicle.

  • Stress Induction: 30 minutes post-dose, lightly anesthetize the rats and wrap their forelimbs/torso in a breathable restraint cylinder for exactly 2 hours.

  • Measurement: Collect all expelled fecal pellets during the 2-hour restraint. Calculate total pellet count and wet/dry weight ratio (moisture content).

  • Self-Validation Check: Fecal output in the Vehicle-stressed group must exceed the non-stressed baseline by at least 150%. Loperamide must suppress this output by >80%. DDP-225's efficacy is measured by its ability to return output to baseline non-stressed levels, rather than completely halting defecation like Loperamide.

Conclusion

The experimental profiling of this compound reveals a highly sophisticated approach to IBS-D management. By leveraging a dual mechanism—moderate 5-HT3 antagonism paired with potent NA reuptake inhibition—DDP-225 achieves the robust visceral analgesia characteristic of Alosetron, but without the severe motility suppression that leads to ischemic colitis[3],[1]. For drug development professionals, DDP-225 exemplifies how polypharmacology can be rationally designed to widen the therapeutic index in functional gastrointestinal disorders.

References

  • NCATS Inxight Drugs: this compound (MCI-225). National Center for Advancing Translational Sciences.[3][Link]

  • PubChem: 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine (CID 131927). National Institutes of Health.[5][Link]

  • British Journal of Medical Practitioners (BJMP): Irritable Bowel Syndrome (IBS) At a Glance.[2][Link]

  • World Journal of Gastroenterology (via PMC): Irritable bowel syndrome: Pathogenesis, diagnosis, treatment, and evidence-based medicine.[4][Link]

  • American College of Gastroenterology Task Force: An Evidence-Based Position Statement on the Management of Irritable Bowel Syndrome.[1][Link]

Sources

Technical Comparison: DDP-225 (MCI-225) Free Base Anhydrous vs. Salt Forms and Dual-Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DDP-225 (MCI-225) Free Base Anhydrous vs. Salt Forms & Mechanism-Specific Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

DDP-225 , scientifically known as MCI-225 (4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine), represents a unique class of dual-action agents targeting the Gut-Brain Axis . Unlike typical SNRIs (e.g., Desvenlafaxine) or pure anti-emetics, DDP-225 functions simultaneously as a Norepinephrine Reuptake Inhibitor (NRI) and a 5-HT3 Receptor Antagonist .

This guide compares the Free Base Anhydrous form—often utilized in early-stage lipophilic formulation screening—against its clinical standard Hydrochloride (HCl) Hydrate salt and mechanistic competitors (Reboxetine, Ondansetron).

Key Distinction: Free Base vs. Salt[1][2][3]
  • DDP-225 Free Base Anhydrous: High lipophilicity, lower aqueous solubility. Ideal for transdermal, lipid-based delivery systems, or permeation assays (PAMPA/Caco-2).

  • DDP-225 HCl Hydrate: The thermodynamically stable crystalline form with enhanced aqueous solubility, utilized in oral solid dosage forms (e.g., for IBS-D or anxiety trials).

Mechanistic Profile & Pathway Visualization

DDP-225 exerts a "balancing" effect on monoaminergic signaling. It increases synaptic norepinephrine (NE) to modulate pain/mood while simultaneously blocking 5-HT3 receptors to reduce visceral hypersensitivity and emesis.

Figure 1: Dual-Target Signaling Pathway

The following diagram illustrates the simultaneous inhibition of the presynaptic Norepinephrine Transporter (NET) and the postsynaptic 5-HT3 ion channel.

DDP225_Pathway cluster_presynaptic Presynaptic Neuron (Noradrenergic) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Enteric Nerve NE_Vesicle NE Vesicles Release Synaptic Release NE_Vesicle->Release NET NET Transporter (Target 1) NE_Free Norepinephrine (NE) Accumulation Release->NE_Free NE_Free->NET Reuptake (Normal) Signal_Mood Mood Stabilization / Analgesia NE_Free->Signal_Mood Increased Activation Serotonin Serotonin (5-HT) HT3_Rec 5-HT3 Receptor (Target 2: Ion Channel) Serotonin->HT3_Rec Activation (Normal) DDP DDP-225 (Inhibitor) DDP->NET Blocks (Ki = 35 nM) DDP->HT3_Rec Antagonizes (Ki = 81 nM) Signal_Pain Visceral Pain / Emesis Signal HT3_Rec->Signal_Pain Depolarization (Blocked)

Caption: DDP-225 blocks NET (red tee) increasing synaptic NE, while antagonizing 5-HT3 receptors (red tee) to dampen excitatory visceral signaling.

Comparative Performance Analysis

Pharmacodynamic Profile (Potency & Selectivity)

DDP-225 is a "soft" modulator compared to single-target specialists. This moderate affinity is advantageous for chronic conditions (e.g., IBS) to avoid severe constipation (common with high-potency 5-HT3 blockers) or cardiovascular spikes (common with potent NRIs).

CompoundPrimary ClassNET Affinity (

)
5-HT3 Affinity (

)
Clinical Utility
DDP-225 (MCI-225) Dual NRI / 5-HT3 Antagonist 35.0 nM 81.0 nM IBS-D, Functional Dyspepsia
ReboxetineSelective NRI8.0 nM>10,000 nMDepression (MDD)
OndansetronSelective 5-HT3 Antagonist>10,000 nM1–5 nMCINV, PONV (Anti-emetic)
DesvenlafaxineSNRI558 nM>10,000 nMMDD, Menopause

Data Interpretation:

  • Balanced Ratio: DDP-225 maintains a ~2:1 affinity ratio (NET:5-HT3). This dual engagement implies that at therapeutic doses for motility control (5-HT3), there is concurrent central analgesia (NET).

  • Potency: It is ~4x less potent at NET than Reboxetine and ~20x less potent at 5-HT3 than Ondansetron. This reduces the "on-off" severity of side effects.

Physicochemical Properties: Free Base vs. Salt

For formulation scientists, the choice between the Free Base Anhydrous and the HCl Salt is critical for solubility and stability.

PropertyThis compoundDDP-225 HCl Hydrate (Standard)
Molecular Weight 364.87 g/mol ~419 g/mol (varies w/ hydration)
Aqueous Solubility Low (< 0.1 mg/mL at pH 7)High (> 10 mg/mL at pH 7)
Lipophilicity (LogP) High (~3.5 - 4.0 predicted)Low (due to ionization)
Hygroscopicity Low (if truly anhydrous)Moderate (Hydrate form)
Primary Use Lipid formulations, Permeability assaysOral Tablets, Aqueous solutions

Experimental Protocols

Protocol A: Comparative Solubility Profiling (pH-Dependent)

Objective: To quantify the "spring" effect of the Free Base vs. the stable Salt form in biorelevant media.

Reagents:

  • This compound (micronized).

  • DDP-225 HCl Hydrate.[1][2]

  • Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (SIF).

Methodology:

  • Preparation: Weigh 20 mg of each compound into separate 10 mL glass vials.

  • Solvent Addition: Add 5 mL of respective buffer to each vial.

  • Equilibration:

    • Incubate at 37°C with constant agitation (orbital shaker, 200 rpm).

    • Timepoints: 1h, 4h, 24h (Equilibrium).

  • Filtration: Filter aliquots using 0.45 µm PVDF syringe filters (pre-saturated).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Phosphate Buffer (40:60).

    • Column: C18 Reverse Phase.

  • Calculation:

    
    .
    
Protocol B: Dual-Target Functional Validation

Objective: Confirm simultaneous activity using a synaptosomal uptake assay (NET) and radioligand binding (5-HT3).

  • NET Inhibition (Synaptosomes):

    • Isolate rat brain cortical synaptosomes.

    • Incubate with

      
      -Norepinephrine (10 nM) ± DDP-225 (1 nM – 10 µM).
      
    • Terminate uptake by rapid filtration.

    • Result: Calculate

      
       for NE uptake inhibition.
      
  • 5-HT3 Binding (HEK-293 Membrane Prep):

    • Use membranes from HEK-293 cells stably expressing human 5-HT3 receptors.

    • Ligand:

      
      -GR65630 (High affinity 5-HT3 antagonist).
      
    • Incubate membranes + Ligand + DDP-225 (titrated).

    • Result: Calculate

      
       based on displacement of radioligand.
      

Decision Workflow: When to Use Which Form?

The following logic gate assists in selecting the correct DDP-225 form for your specific development stage.

Selection_Workflow Start Select DDP-225 Application Q1 Is the study In Vivo (Oral) or In Vitro (Aqueous)? Start->Q1 Branch_Aq Aqueous / Oral Q1->Branch_Aq Yes Branch_Lip Lipid / Transdermal / Permeability Q1->Branch_Lip No Use_Salt Use DDP-225 HCl Hydrate (High Solubility, Stable) Branch_Aq->Use_Salt Q2 Is exact stoichiometry critical (e.g., Crystallography)? Branch_Lip->Q2 Use_FreeBase Use this compound (High LogP, No Counter-ion) Q2->Use_FreeBase No (Screening) Q2->Use_FreeBase Yes (Solid State Study)

Caption: Workflow for selecting DDP-225 Free Base vs. HCl Salt based on experimental intent.

References

  • Eguchi, J., et al. (2001). "The anxiolytic-like effect of MCI-225, a selective NA reuptake inhibitor with 5-HT3 receptor antagonism."[2][3] Pharmacology Biochemistry and Behavior. Link

  • Satoh, Y., et al. (2001). "Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride." Journal of Pharmacology.
  • MedKoo Biosciences. (2024). "DDP-225 Anhydrous Product Data and Physicochemical Properties." Link

  • National Center for Advancing Translational Sciences (NCATS). "DDP-225 (MCI-225) Compound Summary." Inxight Drugs.[4][1][5][6] Link

  • Dynogen Pharmaceuticals. (2006). "DDP-225: Dual mechanism for the treatment of IBS-D." Clinical Development Reports. (Historical Context).

Sources

Benchmarking DDP-225 Free Base Anhydrous: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Dual-Action Compound for Irritable Bowel Syndrome with Diarrhea (IBS-D)

Introduction: The Unmet Need in IBS-D and the Emergence of DDP-225

Irritable Bowel Syndrome with Diarrhea (IBS-D) remains a significant clinical challenge, characterized by chronic abdominal pain, discomfort, and altered bowel habits, which substantially impacts patients' quality of life. Current therapeutic strategies, while beneficial for some, often provide incomplete symptom relief or are limited by their side-effect profiles. This landscape underscores the critical need for innovative therapeutic agents with novel mechanisms of action.

DDP-225, a thienopyrimidine analog also known as MCI-225, presents a promising approach with its unique dual mechanism of action. It functions as both a selective noradrenaline reuptake inhibitor (NRI) and a serotonin type 3 (5-HT3) receptor antagonist.[1][2] This combination is hypothesized to address both the visceral hypersensitivity (pain) and the altered gut motility (diarrhea) that are hallmarks of IBS-D. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark DDP-225 free base anhydrous against existing IBS-D treatments through a series of robust in vitro and in vivo experimental protocols.

Comparative Analysis of DDP-225 and Existing IBS-D Treatments

A thorough evaluation of DDP-225 necessitates a direct comparison with the current standards of care for IBS-D. These therapies encompass a range of mechanisms, from receptor antagonism to gut microbiome modulation.

Physicochemical and Pharmacokinetic Properties

A foundational comparison begins with the fundamental properties of DDP-225 and its competitors.

PropertyThis compoundAlosetronEluxadolineRifaximinAmitriptylineLoperamide
Chemical Class ThienopyrimidineCarbolinePhenylalanine derivativeRifamycinDibenzocycloheptenePhenylpiperidine opioid
Molecular Formula C17H17FN4S[3]C17H18N4OC32H32N5O5C43H51N3O11C20H23NC29H33ClN2O2
Molecular Weight 328.41 g/mol [3]294.3 g/mol 566.6 g/mol 785.9 g/mol 277.4 g/mol 477.0 g/mol
Mechanism of Action Noradrenaline Reuptake Inhibitor & 5-HT3 Antagonist[1][2]5-HT3 Antagonist[4][5][6]µ- and κ-opioid receptor agonist, δ-opioid receptor antagonist[3][7][8]Gut-specific antibiotic[9][10][11]Tricyclic antidepressant (NRI & SRI)µ-opioid receptor agonist[12][13][14]
Mechanism of Action: A Visual Comparison

The distinct signaling pathways targeted by DDP-225 and its comparators are crucial to understanding their therapeutic rationale and potential for synergistic or off-target effects.

cluster_DDP225 DDP-225 cluster_Comparators Existing Treatments DDP225 DDP-225 NET Norepinephrine Transporter (NET) DDP225->NET Inhibition HT3R 5-HT3 Receptor DDP225->HT3R Antagonism Alosetron Alosetron Alosetron->HT3R Antagonism Eluxadoline Eluxadoline OpioidR Opioid Receptors (µ, κ, δ) Eluxadoline->OpioidR Mixed Agonist/ Antagonist Amitriptyline Amitriptyline Amitriptyline->NET Inhibition SERT Serotonin Transporter (SERT) Amitriptyline->SERT Inhibition

Caption: Signaling pathways of DDP-225 and key comparators.

In Vitro Benchmarking Protocols

A head-to-head in vitro comparison is the first step in quantitatively assessing the pharmacological profile of DDP-225 against existing treatments.

Experimental Workflow: In Vitro Assays

cluster_workflow In Vitro Experimental Workflow start Start: Compound Preparation receptor_binding Receptor Binding Assays (5-HT3, Opioid Receptors) start->receptor_binding transporter_uptake Neurotransmitter Uptake Assays (Norepinephrine, Serotonin) start->transporter_uptake data_analysis Data Analysis (Ki and IC50 Determination) receptor_binding->data_analysis transporter_uptake->data_analysis comparison Comparative Potency and Selectivity Profiling data_analysis->comparison

Caption: Workflow for in vitro comparative analysis.

Protocol 1: 5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of DDP-225 and alosetron for the human 5-HT3 receptor.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing the human 5-HT3 receptor.

  • Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the cell membrane fraction.

  • Radioligand Binding: Incubate cell membranes with a known concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron).

  • Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of DDP-225 or alosetron to the incubation mixture.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the potency (IC50) of DDP-225 and amitriptyline to inhibit norepinephrine uptake.

Methodology:

  • Cell Line: Employ a cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C cells).[15]

  • Assay Buffer: Utilize a Krebs-Ringer-HEPES (KRH) buffer for the assay.[15]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of DDP-225 or amitriptyline.

  • Radiolabeled Substrate Addition: Add a fixed concentration of [3H]norepinephrine to initiate the uptake reaction.

  • Incubation and Termination: Incubate for a defined period at room temperature and then terminate the uptake by washing with ice-cold buffer.[15]

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]norepinephrine taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log concentration of the compound.

Comparative In Vitro Data
CompoundTargetAssay TypePotency (Ki/IC50)Reference
DDP-225 5-HT3 Receptor BindingKi = 81.0 nM [2]
Norepinephrine Transporter (NET) UptakeKi = 35.0 nM [2]
Serotonin Transporter (SERT) UptakeKi = 491 nM [2]
Dopamine Transporter (DAT) UptakeKi = 14,800 nM [2]
Eluxadoline µ-opioid receptorBindingKi = 1.8 nM[16][17]
δ-opioid receptorBindingKi = 430 nM[16][17]
κ-opioid receptorBindingKi = 55 nM (guinea pig)[16][17]

In Vivo Preclinical Benchmarking

Animal models that recapitulate key features of IBS-D, such as visceral hypersensitivity and altered bowel motility, are essential for evaluating the in vivo efficacy of DDP-225.

Protocol 3: Stress-Induced Visceral Hypersensitivity Model

Objective: To assess the ability of DDP-225 and existing treatments to reduce visceral pain in a preclinical model of IBS-D.

Methodology:

  • Animal Model: Utilize a stress-induced model, such as the water avoidance stress or restraint stress model in rodents, which are known to induce visceral hypersensitivity.[18][19]

  • Drug Administration: Administer DDP-225, a comparator drug (e.g., amitriptyline), or vehicle to different groups of animals.

  • Visceral Sensitivity Assessment: Measure the visceromotor response (VMR) to colorectal distension (CRD) by quantifying abdominal muscle contractions via electromyography (EMG) or by measuring the abdominal withdrawal reflex.

  • Data Collection: Record the VMR at baseline (pre-stress and pre-drug) and at various time points after drug administration and CRD.

  • Data Analysis: Compare the reduction in VMR in the drug-treated groups to the vehicle-treated group to determine the analgesic effect of the compounds.

Protocol 4: Castor Oil-Induced Diarrhea Model

Objective: To evaluate the anti-diarrheal effects of DDP-225 in comparison to loperamide.

Methodology:

  • Animal Model: Use Wistar rats or Swiss albino mice.[8]

  • Induction of Diarrhea: Administer castor oil orally to induce diarrhea.[8]

  • Treatment: Administer DDP-225, loperamide (as a positive control), or vehicle orally prior to castor oil administration.[8]

  • Parameters Monitored: Observe the animals for the onset of diarrhea, the total number of diarrheic episodes, and the weight of wet fecal output over a specified time period.[8]

  • Data Analysis: Compare the anti-diarrheal efficacy of DDP-225 to that of loperamide and vehicle by analyzing the reduction in diarrheal parameters.

Clinical Efficacy and Safety: A Comparative Overview

Ultimately, the value of DDP-225 will be determined by its clinical performance. A review of available clinical trial data for DDP-225 and existing IBS-D therapies provides a crucial benchmark.

A Phase 2a clinical trial of DDP-225 in patients with IBS-D demonstrated statistically significant results for the relief of abdominal pain or discomfort.[10] The study was a randomized, double-blind, placebo-controlled trial that established clinical proof-of-concept.[10]

TreatmentKey Clinical Trial(s)Primary EndpointResponder Rate (Drug vs. Placebo)Key Adverse Events
DDP-225 Phase 2a (NCT00230581)[20]Relief of abdominal pain or discomfort[10]Statistically significant improvement (specific data not publicly available)[10]Not specified
Alosetron Multiple Phase 3 trialsAdequate relief of global IBS symptoms and pain/discomfort41-52% vs. 29-44%[18][21]Constipation, ischemic colitis[21][22]
Eluxadoline IBS-3001 & IBS-3002Composite of ≥30% reduction in abdominal pain and stool consistency <524-30% vs. 16-17% (at 12 weeks)[1][3][23]Constipation, nausea, abdominal pain, pancreatitis[3][9]
Rifaximin TARGET 1 & 2Adequate relief of global IBS symptoms40.7% vs. 31.7% (at 4 weeks post-treatment)[24][25][26]Headache, nausea, abdominal pain (similar to placebo)[13]
Amitriptyline ATLANTIS Trial & Meta-analysesReduction in IBS Symptom Severity Score (IBS-SSS)Significant reduction in IBS-SSS and global symptoms vs. placebo[6][27][28]Drowsiness, dry mouth, constipation[6][29]
Loperamide Multiple smaller trialsImprovement in stool consistency and frequencySignificant improvement in diarrhea vs. placebo; less effect on pain[11]Constipation, abdominal cramping

Conclusion and Future Directions

This compound, with its dual mechanism of targeting both norepinephrine reuptake and 5-HT3 receptors, represents a rationally designed therapeutic candidate for IBS-D. The preliminary positive data from its Phase 2a trial are encouraging.[10]

To fully elucidate its potential, the comprehensive benchmarking strategy outlined in this guide is essential. Head-to-head in vitro and in vivo studies will provide the necessary data to quantify its potency, selectivity, and efficacy in comparison to established treatments. This will enable a data-driven assessment of its potential to offer an improved therapeutic option for patients suffering from IBS-D. Subsequent, well-designed Phase 3 clinical trials will be critical to confirm these preclinical and early clinical findings and to fully characterize its safety and efficacy profile in a broader patient population.

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A Head-to-Head Comparison for the Management of Irritable Bowel Syndrome with Diarrhea (IBS-D): DDP-225 vs. Alosetron

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic options for Irritable Bowel Syndrome with Diarrhea (IBS-D), a condition characterized by chronic abdominal pain and altered bowel habits, the demand for novel agents with improved efficacy and safety profiles remains a critical area of research. This guide provides an in-depth, head-to-head technical comparison of DDP-225, an investigational compound with a unique dual mechanism of action, and Alosetron, an established 5-HT3 receptor antagonist.

This comparison is designed to offer a comprehensive analysis for researchers and drug development professionals, moving beyond a simple list of features to explore the nuanced pharmacological differences and their potential clinical implications. While direct head-to-head clinical trial data is not currently available, this guide synthesizes existing preclinical and clinical information to provide a robust comparative framework.

Introduction: The Therapeutic Challenge of IBS-D

IBS-D is a multifactorial disorder involving visceral hypersensitivity, altered gut motility, and gut-brain axis dysregulation. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the enteric nervous system, plays a significant role in modulating intestinal motility, secretion, and sensation.[1][2] Specifically, the activation of 5-HT3 receptors on enteric neurons contributes to increased colonic transit and visceral pain perception, making them a prime target for therapeutic intervention in IBS-D.[1][3]

Mechanism of Action: A Tale of Two Compounds

A fundamental differentiator between DDP-225 and Alosetron lies in their pharmacological targets.

DDP-225: A Dual-Action Approach

DDP-225 (also known as MCI-225) is a novel thienopyrimidine analog that exhibits a dual mechanism of action: it is both a selective noradrenaline (norepinephrine) reuptake inhibitor and a potent 5-HT3 receptor antagonist. This combined activity represents a multi-faceted approach to managing IBS-D symptoms.

  • 5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors in the gastrointestinal tract, DDP-225 is expected to reduce colonic motility and alleviate visceral pain, similar to other drugs in this class.

  • Noradrenaline Reuptake Inhibition: The inhibition of norepinephrine reuptake can potentially modulate pain perception at the level of the central nervous system and may also influence gut motility. Tricyclic antidepressants, which also possess norepinephrine reuptake inhibiting properties, have been used off-label to treat IBS symptoms, suggesting the potential benefit of this mechanism.[4]

Alosetron: A Selective Target

Alosetron is a potent and selective 5-HT3 receptor antagonist.[3][5][6] Its therapeutic effect in IBS-D is attributed to the blockade of 5-HT3 receptors on enteric neurons, which leads to a decrease in gastrointestinal motility and secretion, and a reduction in the perception of abdominal pain.[1][5]

Signaling Pathway: 5-HT3 Receptor Antagonism

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Enteric Neuron cluster_2 Pharmacological Intervention 5HT_release 5-HT Release 5HT3R 5-HT3 Receptor 5HT_release->5HT3R Binds to Depolarization Neuronal Depolarization 5HT3R->Depolarization Increased_Motility_Pain Increased Motility & Visceral Pain Depolarization->Increased_Motility_Pain DDP_225 DDP-225 DDP_225->5HT3R Antagonizes Alosetron Alosetron Alosetron->5HT3R Antagonizes Membrane_Prep Prepare 5-HT3R-expressing cell membranes Incubation Incubate membranes with [3H]granisetron & test compound Membrane_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Liquid scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Caption: Workflow for determining 5-HT3 receptor binding affinity.

Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the potency of the test compounds in inhibiting the norepinephrine transporter.

Methodology:

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the human norepinephrine transporter (e.g., SK-N-SH cells).

  • Radiolabeled Substrate: Use a radiolabeled norepinephrine transporter substrate, such as [3H]norepinephrine.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound (DDP-225).

  • Uptake: Add the radiolabeled substrate and incubate for a defined period to allow for uptake.

  • Termination: Stop the uptake by washing the cells with ice-cold buffer.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for the inhibition of norepinephrine uptake.

Experimental Workflow: NET Uptake Assay

Cell_Culture Culture NET-expressing cells Pre_incubation Pre-incubate cells with test compound (DDP-225) Cell_Culture->Pre_incubation Uptake Add [3H]norepinephrine and incubate Pre_incubation->Uptake Termination Wash cells to stop uptake Uptake->Termination Detection Lyse cells and measure intracellular radioactivity Termination->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for assessing norepinephrine transporter inhibition.

Future Directions and Conclusion

DDP-225, with its dual mechanism of action, presents a promising and differentiated approach to the treatment of IBS-D. The combination of 5-HT3 receptor antagonism and norepinephrine reuptake inhibition has the potential to address both the peripheral and central components of IBS-D pathophysiology.

In contrast, Alosetron, while an effective 5-HT3 receptor antagonist, is limited by its safety profile. [5][7]The future clinical development of DDP-225 will be crucial in determining whether its unique pharmacological profile translates into a superior efficacy and safety balance for patients with IBS-D.

Direct comparative clinical trials are warranted to definitively establish the relative therapeutic value of DDP-225 against existing treatments like Alosetron. Such studies will be instrumental in guiding the future landscape of IBS-D management.

References

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  • Munjal, A., Dedania, B., & Cash, B. D. (2020). Current and emerging pharmacological approaches for treating diarrhea-predominant irritable bowel syndrome. Expert Opinion on Pharmacotherapy, 21(16), 2015–2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.